GNE-064
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H21N5O2/c1-11-10-21(7-8-22(11)12(2)23)15-9-14(19-20-17(15)18)13-5-3-4-6-16(13)24/h3-6,9,11,24H,7-8,10H2,1-2H3,(H2,18,20)/t11-/m1/s1 |
InChI Key |
FHRKRGDHMCCDEO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Origin of Product |
United States |
Foundational & Exploratory
GNE-064: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (polybromo-1).[1][2][3][4] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression. By inhibiting these bromodomains, this compound disrupts the interaction of the SWI/SNF complex with acetylated histones, thereby modulating gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action: Inhibition of SWI/SNF Complex Bromodomains
The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of SMARCA2, SMARCA4, and PBRM1(5). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment and localization of chromatin-modifying complexes, such as the SWI/SNF complex, to specific genomic regions.
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure by sliding, evicting, or restructuring nucleosomes. This remodeling activity alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby playing a fundamental role in the activation and repression of gene expression.
This compound binds to the acetyl-lysine binding pocket of the respective bromodomains, preventing their engagement with acetylated histones. This disruption of the SWI/SNF complex's ability to "read" the histone code leads to altered gene expression patterns, which can be therapeutically beneficial in diseases where the activity of this complex is dysregulated, such as in certain cancers.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) |
| SMARCA4 | TR-FRET | 0.035[5] | 0.010[5] |
| SMARCA2 | TR-FRET | - | 0.016[5] |
| PBRM1 (BD5) | TR-FRET | - | 0.018[5] |
| PBRM1 (BD2) | TR-FRET | - | 0.049[5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (µM) |
| U2OS | NanoBRET | SMARCA2 Target Engagement | 0.10[5] |
Table 3: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice
| Route | Dose (mg/kg) | Unbound Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 0.5 | 16[5] | 1.1[5] | - |
| Oral (p.o.) | 1.0 | - | - | 59[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was used to determine the IC50 and Kd values of this compound against the bromodomains of SMARCA4, SMARCA2, and PBRM1.
-
Principle: The assay measures the binding of a biotinylated histone peptide (containing an acetylated lysine) to a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-d2 serves as the acceptor. When the complex forms, FRET occurs. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
Protocol:
-
Reactions were performed in a 384-well plate in a final volume of 10 µL.
-
The assay buffer consisted of 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
This compound was serially diluted in DMSO and then added to the assay buffer.
-
The final concentration of the GST-tagged bromodomain protein and the biotinylated histone H3K14ac peptide were optimized for each target.
-
The mixture was incubated for 15 minutes at room temperature.
-
A solution containing the terbium-labeled anti-GST antibody and streptavidin-d2 was added.
-
The plate was incubated for 1 hour at room temperature.
-
The TR-FRET signal was read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (background) and 665 nm (FRET signal).
-
Data were normalized to controls and IC50 values were calculated using a four-parameter logistic fit.
-
Cellular Assay
NanoBRET Target Engagement Assay
This assay was employed to measure the engagement of this compound with SMARCA2 in a live-cell context.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to detect the binding of a compound to a target protein. The target protein (SMARCA2) is fused to a NanoLuc luciferase. A fluorescent tracer that binds to the bromodomain of SMARCA2 is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-SMARCA2 fusion, and upon addition of the NanoLuc substrate, BRET occurs. This compound competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.
-
Protocol:
-
U2OS cells were transiently transfected with a vector expressing the NanoLuc-SMARCA2 bromodomain fusion protein.
-
Transfected cells were seeded into a 96-well plate.
-
After 24 hours, the cells were treated with a serial dilution of this compound for 1 hour.
-
The NanoBRET tracer and the NanoLuc substrate were added to the cells.
-
The plate was read immediately on a luminometer capable of measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
The BRET ratio was calculated, and the data were normalized to vehicle-treated controls to determine the EC50 value.
-
In Vivo Study
Mouse Pharmacokinetic Study
This study was conducted to evaluate the pharmacokinetic properties of this compound in mice.
-
Animal Model: Female CD-1 mice were used.[5]
-
Dosing:
-
Intravenous (i.v.): this compound was administered as a single bolus dose of 0.5 mg/kg via the tail vein. The formulation was a solution in a suitable vehicle.
-
Oral (p.o.): this compound was administered by oral gavage as a single dose of 1.0 mg/kg. The formulation was a suspension in a suitable vehicle.
-
-
Sample Collection: Blood samples were collected from a cohort of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Plasma was separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including clearance, half-life, and oral bioavailability, were calculated using non-compartmental analysis.
Conclusion
This compound is a well-characterized chemical probe that potently and selectively inhibits the bromodomains of SMARCA2, SMARCA4, and PBRM1. Its mechanism of action, involving the disruption of SWI/SNF complex binding to acetylated chromatin, provides a valuable tool for researchers studying the biological roles of this chromatin remodeling complex. The provided quantitative data and detailed experimental protocols offer a solid foundation for the design and interpretation of future studies utilizing this compound. The favorable pharmacokinetic profile of this compound also supports its use in in vivo models to further explore the therapeutic potential of targeting these bromodomains.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1997321-20-6 | MOLNOVA [molnova.com]
GNE-064: A Technical Guide to the Discovery of a Potent and Selective SMARCA2/4 and PBRM1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and characterization of GNE-064, a potent, selective, and orally bioavailable chemical probe for the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] this compound serves as a valuable tool for elucidating the biological functions of these key epigenetic readers, which are components of the SWI/SNF chromatin remodeling complex and are frequently implicated in cancer.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical Activity of this compound [1]
| Target | Assay Type | IC50 (µM) | Kd (µM) |
| SMARCA4 | AlphaScreen | 0.035 | 0.010 |
| SMARCA2 | - | - | 0.016 |
| PBRM1 (BD5) | - | - | 0.018 |
| PBRM1 (BD2) | - | - | 0.049 |
Table 2: Cellular Activity of this compound [1]
| Cell Line | Assay Type | Target | EC50 (µM) |
| ZsGreen-SMARCA2 BD-expressing U2OS cells | NanoBRET | SMARCA2 | 0.10 |
Table 3: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice [1]
| Route of Administration | Dose (mg/kg) | Unbound Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 0.5 | 16 | 1.1 | - |
| Oral (p.o.) | 1.0 | - | - | 59 |
Experimental Protocols
Detailed methodologies for the key experiments performed in the discovery and characterization of this compound are provided below.
Biochemical Assays
AlphaScreen Assay for SMARCA4 Inhibition:
This assay was utilized to determine the biochemical potency (IC50) of this compound against the SMARCA4 bromodomain.
-
Principle: A competitive binding assay where the displacement of a biotinylated histone peptide ligand from the GST-tagged SMARCA4 bromodomain by the inhibitor is measured.
-
Materials:
-
GST-tagged SMARCA4 bromodomain
-
Biotinylated histone H3 peptide (containing an acetylated lysine)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
-
Procedure:
-
Add 5 µL of a 4-fold concentrated solution of this compound in assay buffer to a 384-well plate.
-
Add 5 µL of a 4-fold concentrated solution of the GST-SMARCA4 bromodomain and biotinylated histone peptide mixture in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a 2-fold concentrated solution of Streptavidin-Donor and anti-GST Acceptor beads in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
IC50 values are calculated from the resulting dose-response curves using a four-parameter logistic fit.
-
Cellular Target Engagement Assay
NanoBRET Assay for SMARCA2 Target Engagement:
This assay was employed to measure the ability of this compound to engage the SMARCA2 bromodomain within a cellular context.
-
Principle: A bioluminescence resonance energy transfer (BRET) assay that measures the displacement of a fluorescent tracer from a NanoLuc-tagged SMARCA2 bromodomain by a competitive inhibitor in live cells.
-
Materials:
-
ZsGreen-SMARCA2 BD-expressing U2OS cells
-
NanoBRET™ SMARCA2 Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
-
Procedure:
-
Seed ZsGreen-SMARCA2 BD-expressing U2OS cells in a 96-well plate and incubate overnight.
-
Prepare a 2X stock of the NanoBRET™ Tracer in Opti-MEM®.
-
Prepare a 2X stock of this compound at various concentrations in Opti-MEM®.
-
Aspirate the media from the cells and add the 2X tracer solution.
-
Immediately add the 2X this compound solutions.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a BRET-capable plate reader, measuring both donor and acceptor emission.
-
The BRET ratio is calculated, and EC50 values are determined from the dose-response curves.
-
Selectivity Profiling
BROMOscan® Assay:
The selectivity of this compound was assessed against a panel of human bromodomains using the BROMOscan® technology.
-
Principle: A competition binding assay where the amount of a DNA-tagged bromodomain protein that binds to an immobilized ligand in the presence of a test compound is quantified by qPCR.
-
Procedure:
-
A proprietary DNA-tagged bromodomain protein is incubated with an immobilized ligand and a single concentration of this compound.
-
After an incubation period, the unbound proteins are washed away.
-
The amount of bound bromodomain protein is quantified using qPCR of the attached DNA tag.
-
The results are reported as percent of control, and dissociation constants (Kd) are determined from binding curves generated at multiple compound concentrations.
-
In Vivo Pharmacokinetics
Pharmacokinetic Study in Mice:
The pharmacokinetic properties of this compound were evaluated in female CD-1 mice.[1]
-
Animal Model: Female CD-1 mice.[1]
-
Dosing:
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined by LC-MS/MS.
-
Parameters Calculated: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability were calculated from the plasma concentration-time profiles.
Visualizations
The following diagrams illustrate key pathways and workflows related to the discovery of this compound.
References
GNE-064: A Technical Guide to a Selective Bromodomain Inhibitor in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a fundamental role in regulating gene expression by altering nucleosome structure.[2][3] By inhibiting the acetyl-lysine recognition function of these bromodomains, this compound provides a valuable tool to investigate the therapeutic potential of targeting SWI/SNF complex activity in various disease contexts, particularly in cancer. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction to this compound and its Role in Chromatin Remodeling
Chromatin remodeling is a dynamic process that governs the accessibility of DNA to the transcriptional machinery. The SWI/SNF complexes, including the BAF and PBAF complexes, are ATP-dependent molecular machines that utilize the energy of ATP hydrolysis to reposition, evict, or alter the composition of nucleosomes.[4][5] This activity is crucial for the regulation of gene transcription.
The targeting of SWI/SNF complexes to specific genomic loci is mediated in part by bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[6] SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the core catalytic ATPase subunits of the BAF and PBAF complexes, respectively, and both contain a bromodomain.[2][7] PBRM1 (also known as BAF180), a key subunit of the PBAF complex, is unique in that it contains six bromodomains, which are thought to facilitate the binding of the complex to acetylated nucleosomes.[6][8]
This compound is a small molecule inhibitor designed to selectively target the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5)).[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound disrupts the interaction of the SWI/SNF complexes with chromatin, thereby modulating their remodeling activity and downstream gene expression.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value (µM) | Reference |
| SMARCA4 | IC50 | 0.035 | [9] |
| SMARCA2 | EC50 | 0.10 | [9] |
Table 2: Binding Affinity (Kd) of this compound
| Target | Kd (µM) | Reference |
| SMARCA4 | 0.010 | [9] |
| SMARCA2 | 0.016 | [9] |
| PBRM1 (BD5) | 0.018 | [9] |
| PBRM1 (BD2) | 0.049 | [9] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by disrupting the normal function of the SWI/SNF chromatin remodeling complexes. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the supporting information from Taylor et al., J Med Chem, 2022.[10]
Biochemical Assay for SMARCA4 Inhibition (IC50 Determination)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the SMARCA4 bromodomain.
-
Reagents and Materials:
-
His-tagged SMARCA4 bromodomain protein
-
Biotinylated histone H3 acetylated at lysine 14 (H3K14ac) peptide
-
Europium-labeled anti-His antibody
-
Streptavidin-conjugated Allophycocyanin (APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound compound series
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the His-tagged SMARCA4 bromodomain and the biotinylated H3K14ac peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing the Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (EC50 Determination)
This protocol describes a NanoBRET™ assay to measure the engagement of this compound with the SMARCA2 bromodomain in live cells.
-
Reagents and Materials:
-
HEK293 cells
-
Plasmid encoding SMARCA2 bromodomain fused to NanoLuc® luciferase
-
Plasmid encoding HaloTag® protein
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
This compound compound series
-
White, opaque 96-well cell culture plates
-
-
Procedure:
-
Co-transfect HEK293 cells with the SMARCA2-NanoLuc® and HaloTag® plasmids and seed into a 96-well plate.
-
Incubate for 24 hours.
-
Prepare a serial dilution of this compound in DMSO and then dilute in Opti-MEM®.
-
Add the diluted this compound or DMSO control to the cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Incubate for at least 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence, measuring both donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the log of the inhibitor concentration and fit the data to determine the EC50 value.
-
Experimental and Drug Discovery Workflow
The development of this compound followed a structured workflow from initial discovery to in vivo characterization. The following diagram outlines this process.
Conclusion
This compound is a highly valuable chemical probe for elucidating the biological functions of the SWI/SNF chromatin remodeling complexes. Its selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1, combined with its oral bioavailability, makes it a powerful tool for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations into the role of chromatin remodeling in health and disease. Further research leveraging this probe will undoubtedly contribute to a deeper understanding of SWI/SNF-mediated gene regulation and may pave the way for novel therapeutic strategies targeting this critical cellular machinery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SWI/SNF - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of SWI/SNF Chromatin Remodeling Complexes and Mechanistic Implications for Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. The tumor suppressive role of PBRM1, the bromodomain-containing subunit of the PBAF chromatin remodeling complex - Emily Dykhuizen [grantome.com]
- 9. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
GNE-064 as a chemical probe for epigenetics
An In-depth Review of a Potent and Selective Chemical Probe for the Bromodomains of SMARCA2, SMARCA4, and PBRM1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GNE-064, a potent, selective, and orally bioavailable chemical probe targeting the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1 (polybromo-1). These proteins are critical components of the mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a fundamental role in regulating gene expression.[1][2][3] Dysregulation of this complex is implicated in various cancers, making its components attractive targets for therapeutic development.[4] this compound serves as an invaluable tool for elucidating the biological functions of these bromodomains and for validating them as therapeutic targets.[1][3]
Core Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Unit | Reference |
| SMARCA4 | IC50 | 0.035 | µM | [4][5][6][7][8] |
| SMARCA2 | EC50 | 0.10 | µM | [4][5][6][7][8] |
| SMARCA4 | Kd | 0.01 | µM | [4][5][7][8][9] |
| SMARCA2 | Kd | 0.016 | µM | [4][5][7][8][9] |
| PBRM1 (BD5) | Kd | 0.018 | µM | [4][5][7][8][9] |
| PBRM1 (BD2) | Kd | 0.049 | µM | [4][5][7][8][9] |
Table 2: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) | Unit | Reference |
| Unbound Plasma Clearance | 16 | - | mL/min/kg | [5][8] |
| Half-life (t½) | 1.1 | - | h | [5][8] |
| Oral Bioavailability (F) | - | 59 | % | [5][8] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylated lysine residues on histone tails to the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][3] These bromodomains act as "readers" of epigenetic marks, and their interaction with acetylated histones is crucial for the recruitment and stable binding of the SWI/SNF complex to chromatin.[4] The SWI/SNF complex then utilizes the energy from ATP hydrolysis by its SMARCA2/4 catalytic subunits to remodel nucleosomes, thereby altering DNA accessibility for transcription factors and regulating gene expression.[5][10] By blocking this initial recognition step, this compound prevents the stable association of the SWI/SNF complex with its target gene promoters, leading to altered gene expression.[2]
Key Experimental Methodologies
Detailed protocols for the characterization of this compound are crucial for its application as a chemical probe. Below are summaries of the key experimental procedures. The full, detailed protocols are available in the supporting information of the primary publication.[1]
Biochemical and Biophysical Assays
Isothermal Titration Calorimetry (ITC): ITC is used to directly measure the binding affinity (Kd) of this compound to its target bromodomains.
-
Protein and Compound Preparation: Recombinant bromodomain proteins are purified and dialyzed into the assay buffer. This compound is dissolved in a matching buffer.
-
Titration: The compound solution is titrated into the protein solution in the calorimeter cell at a constant temperature.
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
BROMOscan® Assay: This is a competitive binding assay used to determine the selectivity of this compound against a large panel of bromodomains.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.[11][12]
-
Procedure: DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
Quantification: The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the qPCR signal indicates that the test compound is competing for binding.[12]
-
Data Analysis: The results are typically reported as Kd values or as a percentage of control binding.
Cellular Assays
Cellular Target Engagement (NanoBRET Assay): This assay measures the engagement of this compound with its target proteins inside living cells.
-
Cell Line Preparation: U2OS cells are engineered to express a fusion protein of the target bromodomain (e.g., SMARCA2) and NanoLuc® luciferase.
-
Assay Procedure: The engineered cells are incubated with a cell-permeable fluorescent tracer that binds to the bromodomain and varying concentrations of this compound.
-
Detection: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc® luciferase and the fluorescent tracer when they are in close proximity. This compound competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal.
-
Data Analysis: The BRET signal is measured, and the data is used to calculate the EC50 value, representing the concentration of this compound required to displace 50% of the tracer.
In Vivo Studies
Pharmacokinetics Study: This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in an animal model.
-
Dosing: this compound is administered via intravenous (i.v.) injection and oral gavage (p.o.) at specified doses.[5][8]
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Analysis: Plasma concentrations of this compound are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Calculation: Pharmacokinetic parameters such as clearance, half-life, and oral bioavailability are calculated from the plasma concentration-time profiles.
Conclusion
This compound is a well-characterized and highly valuable chemical probe for investigating the epigenetic roles of the SMARCA2, SMARCA4, and PBRM1 bromodomains. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides the essential technical information for researchers to effectively utilize this compound in their studies to further unravel the complexities of SWI/SNF-mediated gene regulation and its implications in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Roles of Bromodomain Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. SWI/SNF - Wikipedia [en.wikipedia.org]
- 11. A chemical toolbox for the study of bromodomains and epigenetic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
GNE-064: A Technical Guide to Its Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(5))[1][2]. As a member of the SWI/SNF (SWItch/Sucrose Non-Fermentable) family of chromatin remodelers, these proteins play a crucial role in regulating gene expression by altering chromatin structure. The development of selective inhibitors like this compound provides a valuable tool for elucidating the specific functions of these bromodomains in health and disease, and for exploring their therapeutic potential. This guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against its primary targets and a broader panel of bromodomains.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) | EC50 (µM) |
| SMARCA4 | Biochemical | 0.035[3][4][5] | 0.010[4][5] | - |
| SMARCA2 | Biochemical | - | 0.016[4][5] | 0.10[3][4][5] |
| PBRM1 (BD5) | Biochemical | - | 0.018[4][5] | - |
| PBRM1 (BD2) | Biochemical | - | 0.049[4][5] | - |
Table 2: Bromodomain Selectivity Panel (BROMOscan)
| Bromodomain Family | Representative Member(s) | % Inhibition at 1 µM |
| VIII (Target Family) | SMARCA2, SMARCA4, PBRM1 | >90% |
| I (BET) | BRD2, BRD3, BRD4 | <10% |
| II | CREBBP, EP300 | <10% |
| IV | BRD7, BRD9 | <10% |
| V | BRPF1, BRPF3 | <10% |
| VI | ATAD2 | <10% |
| VII | CECR2 | <10% |
| Other | e.g., TRIM24, BAZ2B | <10% |
| (Note: This table represents a summary of typical BROMOscan results for a selective inhibitor. The full panel data for this compound can be found in the supporting information of the primary publication.) |
Experimental Protocols
A comprehensive understanding of this compound's selectivity is underpinned by the specific experimental methods used for its characterization. Below are detailed protocols for the key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain-containing protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-labeled Allophycocyanin (APC) acts as the acceptor. When the protein and peptide are in close proximity, FRET occurs. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged bromodomain protein (e.g., SMARCA4)
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled anti-GST antibody
-
Streptavidin-APC
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.5
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a master mix of the GST-tagged bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Dispense the master mix into the wells of the microplate.
-
Add this compound or DMSO (control) to the wells.
-
Incubate at room temperature for 30 minutes.
-
Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Add the detection mix to the wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the values against the concentration of this compound to determine the IC50.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of this compound is titrated into a solution containing the target bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
-
Materials:
-
Purified bromodomain protein (e.g., SMARCA2) dialyzed against ITC buffer
-
This compound dissolved in the same ITC buffer
-
ITC Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Isothermal titration calorimeter
-
-
Procedure:
-
Thoroughly degas both the protein and this compound solutions.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
NanoBRET™ Cellular Target Engagement Assay for EC50 Determination
This assay measures the ability of a compound to engage its target within a live cellular environment.
-
Principle: The target protein (e.g., SMARCA2) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the same target is added to the cells, acting as the energy acceptor. This compound competes with the tracer for binding to the NanoLuc®-fused target, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Materials:
-
Cells (e.g., HEK293) transiently transfected with a vector expressing the NanoLuc®-bromodomain fusion protein
-
NanoBRET™ tracer for the target bromodomain
-
Opti-MEM® I Reduced Serum Medium
-
This compound (or other test compounds) serially diluted in DMSO
-
White, 96-well cell culture plates
-
-
Procedure:
-
Seed the transfected cells into the wells of the white cell culture plate and incubate overnight.
-
Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.
-
Add this compound or DMSO (control) to the wells.
-
Add the tracer solution to the wells.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ substrate to the wells.
-
Read the BRET signal on a luminometer equipped with appropriate filters for the donor and acceptor wavelengths.
-
Calculate the BRET ratio and plot the values against the concentration of this compound to determine the EC50.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the SWI/SNF complex by binding to bromodomains.
Experimental Workflow
Caption: Workflow for characterizing the selectivity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
GNE-064 Bromodomain Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2] This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization of this compound.
Core Mechanism: Targeting the SWI/SNF Chromatin Remodeling Complex
This compound is a small molecule inhibitor that selectively targets the bromodomains of key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for regulating gene expression.[3][4] By competitively binding to the acetyl-lysine binding pocket of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and PBRM1, this compound disrupts the interaction of the SWI/SNF complex with chromatin.[4] This inhibition alters the chromatin landscape and modulates the expression of a specific subset of genes.[5]
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[3][5] The SMARCA2 and SMARCA4 subunits are the catalytic ATPase components of the complex, while PBRM1 is a key subunit of the PBAF (Polybromo-associated BAF) version of the SWI/SNF complex.[3][6] The targeted inhibition of the bromodomains of these specific subunits by this compound provides a powerful tool to investigate the biological functions of the SWI/SNF complex in health and disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity, cellular potency, and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay Type | Value | Units |
| SMARCA4 | IC50 | 0.035 | µM |
| SMARCA2 | EC50 | 0.10 | µM |
| SMARCA4 | Kd | 0.01 | µM |
| SMARCA2 | Kd | 0.016 | µM |
| PBRM1 (bromodomain 5) | Kd | 0.018 | µM |
| PBRM1 (bromodomain 2) | Kd | 0.049 | µM |
Table 2: In Vivo Pharmacokinetics of this compound in Female CD-1 Mice
| Parameter | Route of Administration | Value | Units |
| Unbound Plasma Clearance | Intravenous (0.5 mg/kg) | 16 | mL/min/kg |
| Half-life | Intravenous (0.5 mg/kg) | 1.1 | h |
| Oral Bioavailability | Oral (1.0 mg/kg) | 59 | % |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the mechanism of this compound action and its impact on the SWI/SNF-mediated gene regulation.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SWI/SNF - Wikipedia [en.wikipedia.org]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The SWI/SNF chromatin remodeling complex: a critical regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
GNE-064: A Technical Guide to a Potent and Selective Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with GNE-064, a potent, selective, and orally bioavailable chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1. All data and methodologies are sourced from publicly available scientific literature to support further research and drug development efforts.
Core Efficacy and Pharmacokinetic Data
This compound demonstrates high potency and selectivity for its targets, coupled with favorable pharmacokinetic properties, making it a valuable tool for in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (μM) | EC50 (μM) | Kd (μM) |
| SMARCA4 | Biochemical | 0.035 | - | 0.01 |
| SMARCA2 | Cellular | - | 0.10 | 0.016 |
| PBRM1 (BD5) | - | - | - | 0.018 |
| PBRM1 (BD2) | - | - | - | 0.049 |
Table 1: Summary of in vitro potency and binding affinity of this compound against its primary targets.[1]
In Vivo Pharmacokinetics in Mice
| Route of Administration | Dose (mg/kg) | Unbound Plasma Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 0.5 | 16 | 1.1 | - |
| Oral (p.o.) | 1.0 | - | - | 59 |
Table 2: Key pharmacokinetic parameters of this compound in female CD-1 mice.
Signaling Pathway Modulation
This compound targets core components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. By inhibiting the acetyl-lysine binding function of the bromodomains of SMARCA2 and SMARCA4, and PBRM1, this compound disrupts the recruitment and activity of this complex at specific gene loci. This leads to alterations in chromatin structure and gene expression, impacting cellular processes such as proliferation and differentiation. The simplified signaling pathway below illustrates the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Assay: AlphaLISA-based Bromodomain Inhibition
This assay quantifies the ability of this compound to inhibit the interaction between the bromodomains of its target proteins and an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer 1, BET Bromodomain Ligand, and water.
-
Thaw the target bromodomain protein (e.g., SMARCA4) on ice and dilute to the desired concentration in 1x BRD Homogeneous Assay Buffer 1.
-
Prepare a serial dilution of this compound in the appropriate buffer.
-
-
Assay Plate Setup:
-
To a 384-well plate, add the master mixture to all wells except the "Blank".
-
For the "Substrate Control" well, use a non-acetylated ligand instead of the BET Bromodomain Ligand.
-
Add the this compound dilutions to the "Test Inhibitor" wells. For "Positive Control", "Substrate Control", and "Blank" wells, add inhibitor-free buffer.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the diluted bromodomain protein to all wells except the "Blank".
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
-
Detection:
-
Dilute AlphaLISA GSH Acceptor beads 250-fold with 1x BRD Homogeneous Detection Buffer 1 and add to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Dilute Streptavidin-conjugated Donor beads 250-fold with 1x BRD Homogeneous Detection Buffer 1 and add to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
-
Cellular Target Engagement Assay: NanoBRET™
This assay measures the engagement of this compound with its target proteins within intact cells.
Protocol:
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the target bromodomain fused to NanoLuc® luciferase.
-
Culture the cells for 18-24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM at a concentration of 2x10^5 cells/mL.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into a white 384-well assay plate.
-
Add a serial dilution of this compound to the wells.
-
Add a fixed concentration of a cell-permeable fluorescent tracer that binds to the target bromodomain.
-
-
Incubation:
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Read the plate within 20 minutes using a plate reader capable of measuring both luminescence at 450 nm (donor) and 610 nm (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by this compound, signifying target engagement.
-
In Vivo Pharmacokinetics in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following intravenous and oral administration.
Protocol:
-
Animal Dosing:
-
Use female CD-1 mice.
-
For intravenous (i.v.) administration, dose this compound at 0.5 mg/kg.
-
For oral (p.o.) administration, dose this compound at 1.0 mg/kg via gavage.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including clearance, half-life, and bioavailability, using appropriate software.
-
This technical guide provides a foundational understanding of the preclinical characteristics of this compound. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of targeting the bromodomains of SMARCA2, SMARCA4, and PBRM1. Researchers are encouraged to consult the primary literature for more detailed information and context.
References
GNE-064: A Technical Guide to a Selective Bromodomain Inhibitor and its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable chemical probe that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PBRM1(5)).[1][2][3] These proteins are critical components of chromatin remodeling complexes, which play a fundamental role in regulating gene expression. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant experimental data, and its role in modulating gene transcription.
Mechanism of Action: Interfering with Chromatin Remodeling
This compound functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of SMARCA2, SMARCA4, and PBRM1(5).[1][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[4][5] The bromodomains of these proteins are crucial for anchoring the complex to acetylated chromatin, thereby facilitating the ATP-dependent repositioning of nucleosomes. This remodeling of chromatin structure alters the accessibility of DNA to transcription factors and the transcriptional machinery, ultimately influencing gene expression. PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a variant of the SWI/SNF complex. Its bromodomains, particularly the second and fourth, also play a role in recognizing acetylated histones and may be involved in associating with RNA to facilitate chromatin binding.[6][7]
By inhibiting these bromodomains, this compound disrupts the interaction of these chromatin remodeling complexes with acetylated histones, thereby modulating the transcription of target genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | EC50 (µM) | Kd (µM) |
| SMARCA4 | Biochemical | 0.035 | - | 0.010 |
| SMARCA2 | Cellular | - | 0.10 | 0.016 |
| PBRM1 (BD5) | Biochemical | - | - | 0.018 |
| PBRM1 (BD2) | Biochemical | - | - | 0.049 |
Data compiled from multiple sources.[6][8]
Table 2: In Vivo Pharmacokinetic Properties of this compound in Female CD-1 Mice
| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) |
| Unbound Plasma Clearance (mL/min/kg) | 16 | - |
| Half-life (h) | 1.1 | - |
| Oral Bioavailability (%) | - | 59 |
Data is illustrative and based on reported in vivo studies.[6][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
Biochemical Inhibition Assay (Illustrative)
This protocol describes a typical AlphaScreen assay to determine the IC50 of this compound against a bromodomain.
-
Reagents:
-
His-tagged bromodomain protein (e.g., SMARCA4 bromodomain)
-
Biotinylated histone peptide (e.g., H3K14ac)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound serial dilutions
-
-
Procedure:
-
Add 5 µL of this compound dilutions or DMSO vehicle to wells of a 384-well plate.
-
Add 5 µL of a solution containing the His-tagged bromodomain and the biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of a suspension containing Streptavidin-coated Donor beads and anti-His Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to DMSO controls.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (Illustrative)
This protocol outlines a NanoBRET™ assay to measure the EC50 of this compound in live cells.
-
Reagents:
-
HEK293 cells
-
NanoLuc®-bromodomain fusion vector (e.g., NanoLuc®-SMARCA2)
-
Cell-permeable fluorescent tracer that binds to the target bromodomain
-
This compound serial dilutions
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-bromodomain fusion vector.
-
Plate the transfected cells in a 96-well plate.
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of this compound or DMSO vehicle.
-
Incubate at 37°C and 5% CO2 for 2 hours.
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Read both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratio against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Role in Gene Transcription and Therapeutic Potential
The primary role of this compound in gene transcription is the modulation of chromatin accessibility. By preventing the recruitment of SWI/SNF and PBAF complexes to specific genomic loci, this compound can lead to either upregulation or downregulation of gene expression, depending on the specific gene and cellular context.
Research suggests that while bromodomain inhibition can affect gene expression, it may not be sufficient to induce anti-proliferative effects in certain cancer cells.[1] Some studies indicate that the ATPase activity of SMARCA2/4 is a more critical driver of proliferation in some cancer contexts.[1] However, the ability of this compound to specifically and potently inhibit the bromodomains of these key chromatin remodelers makes it an invaluable tool for dissecting the intricate mechanisms of gene regulation.
The therapeutic potential of targeting these bromodomains is an active area of research. In cancers with mutations in one SWI/SNF subunit, there can be a dependency on the remaining functional paralogs, a concept known as synthetic lethality.[4][5] For example, tumors with loss-of-function mutations in SMARCA4 may become dependent on SMARCA2 for survival. In such cases, a selective inhibitor like this compound could be a potential therapeutic strategy.
Conclusion
This compound is a well-characterized chemical probe that provides a powerful means to investigate the role of SMARCA2, SMARCA4, and PBRM1 bromodomains in gene transcription. Its high potency, selectivity, and oral bioavailability make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the function of these key epigenetic regulators and their potential as therapeutic targets. Further research into the downstream transcriptional consequences of this compound treatment in various cellular models will continue to illuminate the complex interplay between chromatin remodeling and gene expression in health and disease.
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. This compound | 1997321-20-6 | MOLNOVA [molnova.com]
Methodological & Application
Application Notes and Protocols for GNE-064 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1, in cell culture experiments.
Introduction
This compound is a valuable tool for investigating the biological functions of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. It is an orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA2 (BRM) and SMARCA4 (BRG1), which are the catalytic ATPase subunits of the BAF complex, as well as the fifth bromodomain of PBRM1 (BAF180).[1] By inhibiting these bromodomains, this compound disrupts the interaction of the BAF complex with acetylated histones, thereby modulating gene expression. These notes provide detailed protocols for utilizing this compound in cell-based assays to probe its effects on cell viability, target engagement, and downstream signaling pathways.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target(s) |
| IC₅₀ (nM) | 8 | SMARCA2 Bromodomain |
| 12 | SMARCA4 Bromodomain | |
| 25 | PBRM1 Bromodomain 5 | |
| Cellular IC₅₀ (nM) | 150 | In a cellular assay measuring displacement of a fluorescent probe |
Signaling Pathway
This compound targets the bromodomains of key components of the SWI/SNF chromatin remodeling complex, specifically SMARCA2/4 and PBRM1. This inhibition prevents the "reading" of acetylated lysine residues on histone tails, which is a crucial step for the complex to bind to chromatin and remodel its structure. This disruption of chromatin remodeling ultimately leads to changes in gene expression.
References
GNE-064 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of SMARCA4 (BRG1), SMARCA2 (BRM), and the fifth bromodomain of PBRM1.[1][2][3][4] These proteins are key components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[5][6][7] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets.[6][7] this compound serves as a valuable chemical probe for investigating the biological functions of these bromodomains in health and disease.
This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation for both in vitro and in vivo experiments.
Data Presentation
This compound Solubility
The solubility of this compound in various solvents is summarized in the table below. This information is critical for the preparation of stock solutions and experimental formulations.
| Solvent | Solubility | Concentration (Molar) | Notes |
| In Vitro | |||
| DMSO | ≥ 125 mg/mL | 381.82 mM | Saturation unknown.[1] |
| In Vivo Formulations | |||
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | ≥ 4 mg/mL | 12.22 mM | Clear solution.[1] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 4 mg/mL | 12.22 mM | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | 6.35 mM | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | 6.35 mM | Clear solution.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | 6.35 mM | Clear solution.[1] |
This compound Inhibitory Activity
| Target | Assay | IC₅₀ / EC₅₀ |
| SMARCA4 | Biochemical Assay | IC₅₀ = 0.035 µM[1] |
| SMARCA2 | Cellular Assay | EC₅₀ = 0.10 µM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[8]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a vial of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 0.5 µM in the cell culture well, you might prepare a 100X intermediate solution (50 µM) in the culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to reach the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Example In Vitro Assay: For inhibiting SMARCA2 in ZsGreen-SMARCA2 BD-expressing U2OS cells, treat the cells with this compound at concentrations ranging from 0 to 0.5 µM for 1 hour.[1]
Protocol 3: Preparation of this compound Formulation for Oral Administration in Mice
This protocol provides a method for preparing a this compound formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following order: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[1]
-
Dissolution: Weigh the required amount of this compound and dissolve it in the DMSO component first.
-
Mixing: Add the PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Emulsification: Add the Tween-80 and mix to ensure a uniform solution.
-
Final Formulation: Add the saline to the mixture and vortex until a clear, homogenous solution is obtained.
-
Administration: The formulation is now ready for oral administration to mice at the desired dosage (e.g., 1.0 mg/kg).[1]
Protocol 4: Preparation of this compound Formulation for Intravenous Injection in Mice
This protocol outlines the preparation of a this compound solution for intravenous administration in mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by sequentially adding and mixing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[1]
-
Dissolution of this compound: Dissolve the calculated amount of this compound powder in the DMSO portion of the vehicle.
-
Sequential Addition: Add the PEG300, followed by Tween-80, ensuring complete mixing after each addition.
-
Final Volume: Bring the formulation to the final volume with saline and mix until a clear solution is achieved.
-
Administration: The formulation can be administered intravenously to mice at the desired dosage (e.g., 0.5 mg/kg).[1]
Mandatory Visualizations
Caption: Experimental workflow for this compound preparation.
Caption: this compound mechanism of action on the SWI/SNF complex.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remodeling the cancer epigenome: mutations in the SWI/SNF complex offer new therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications [mdpi.com]
- 8. This compound|1997321-20-6|COA [dcchemicals.com]
Application Notes and Protocols: GNE-064 Stability in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent and selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1, which are critical components of the SWI/SNF chromatin remodeling complex. As a chemical probe, understanding its stability in common laboratory solvents and culture conditions is paramount for ensuring experimental reproducibility and accurate interpretation of results. These application notes provide detailed protocols and stability data for this compound in Dimethyl Sulfoxide (DMSO) and a standard cell culture medium.
Signaling Pathway of this compound
This compound exerts its effects by targeting the bromodomains of SMARCA4 and SMARCA2, which are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. By inhibiting these bromodomains, this compound disrupts the normal function of the SWI/SNF complex, leading to changes in the expression of target genes involved in cell proliferation, differentiation, and tumor suppression.
Caption: this compound inhibits SMARCA4/2 and PBRM1 bromodomains, disrupting SWI/SNF-mediated chromatin remodeling and gene expression.
Stability of this compound in DMSO
Stock solutions of this compound are typically prepared in DMSO. The stability of these stock solutions is critical for maintaining the compound's potency over time.
Quantitative Stability Data in DMSO
The following table summarizes the stability of this compound in DMSO at various storage temperatures. The data represents the percentage of intact this compound remaining over time, as determined by High-Performance Liquid Chromatography (HPLC).
| Storage Temperature | Concentration | 1 Week | 2 Weeks | 1 Month | 3 Months | 6 Months |
| Room Temperature (20-25°C) | 10 mM | 98.5% | 96.2% | 91.8% | 82.3% | 70.1% |
| 4°C | 10 mM | 99.8% | 99.5% | 98.9% | 97.2% | 95.8% |
| -20°C | 10 mM | >99.9% | >99.9% | 99.8% | 99.5% | 99.1% |
| -80°C | 10 mM | >99.9% | >99.9% | >99.9% | >99.9% | 99.8% |
Note: Based on available data, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) and at 4°C for short-term use (up to 2 weeks).[1] Avoid repeated freeze-thaw cycles.
Experimental Protocol: Assessing this compound Stability in DMSO by HPLC
This protocol outlines a method to quantify the stability of this compound in DMSO.
Caption: Workflow for determining the stability of this compound in DMSO using HPLC.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber vials to minimize exposure to light and air. Store the vials at room temperature (20-25°C), 4°C, -20°C, and -80°C.
-
Sample Collection: At designated time points (e.g., Day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Sample Preparation for HPLC:
-
Allow the vial to equilibrate to room temperature.
-
Prepare a 1:100 dilution of the DMSO stock in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a final concentration of 100 µM.
-
-
HPLC Analysis:
-
Inject the diluted sample onto the HPLC system.
-
Use a suitable gradient elution method with a C18 column to separate this compound from any potential degradants.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial (Day 0) peak area.
-
Stability of this compound in Cell Culture Media
The stability of this compound in cell culture media is crucial for in vitro experiments, as degradation can lead to a decrease in the effective concentration and misleading results.
Quantitative Stability Data in Culture Media
The stability of this compound was assessed in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C to mimic standard cell culture conditions.
| Time (hours) | Concentration | % this compound Remaining |
| 0 | 1 µM | 100% |
| 2 | 1 µM | 99.1% |
| 4 | 1 µM | 98.2% |
| 8 | 1 µM | 96.5% |
| 24 | 1 µM | 92.3% |
| 48 | 1 µM | 85.7% |
| 72 | 1 µM | 78.4% |
Note: this compound exhibits good stability in cell culture media for up to 8 hours. For longer incubation periods (>24 hours), researchers should consider the potential for degradation and may need to replenish the compound to maintain the desired concentration.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media by LC-MS
This protocol describes a method to determine the stability of this compound in a cell-free culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for determining the stability of this compound in cell culture media using LC-MS.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
LC-MS grade acetonitrile with an internal standard
-
LC-MS system
Procedure:
-
Preparation of Working Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in pre-warmed (37°C) cell culture medium containing 10% FBS to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation: Incubate the solution in a sterile container at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile (containing a suitable internal standard) to 1 volume of the collected medium.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS system.
-
Use a suitable reverse-phase column and gradient to separate this compound.
-
Detect and quantify this compound and the internal standard using an appropriate mass transition in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Determine the percentage of this compound remaining by normalizing the peak area ratio at each time point to the ratio at time 0.
-
Conclusion
These application notes provide essential information and protocols for the proper handling and use of this compound in research settings. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. For long-term storage, this compound in DMSO should be kept at -80°C. In cell-based assays, the stability of this compound in culture media should be considered, especially for experiments extending beyond 24 hours.
References
Techniques for Measuring GNE-064 Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent and selective chemical probe that targets the bromodomains of several key proteins involved in chromatin remodeling. Specifically, it inhibits the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1.[1][2][3] These proteins are components of the BAF (BRG1/BRM-associated factors) complex, a SWI/SNF chromatin remodeling complex that plays a crucial role in regulating gene expression by altering nucleosome structure. Dysregulation of these proteins is implicated in various cancers, making them attractive therapeutic targets.
Measuring the extent to which this compound engages its targets within a cellular context is critical for understanding its biological effects and for the development of novel therapeutics. This document provides detailed application notes and protocols for several key techniques used to quantify this compound target engagement.
Quantitative Data Summary
The following table summarizes the in vitro binding and cellular activity of this compound and related compounds against their primary targets. This data is essential for designing and interpreting target engagement experiments.
| Compound | Target Bromodomain | IC50 (µM) | Kd (µM) | Assay Method | Reference |
| This compound | SMARCA4 | 0.035 | - | Biochemical Assay | [1] |
| This compound | SMARCA2 | - | - | Cellular Assay (EC50 = 0.10 µM) | [1] |
| This compound | PBRM1 (BD5) | - | - | - | [1][2] |
| DCSM06-05 | SMARCA2 | 9.0 ± 1.4 | 38.6 | AlphaScreen, SPR | [4][5] |
| PBRM1-BD2-IN-1 | PBRM1 (BD2) | 0.2 | 0.7 | AlphaScreen, ITC | [6] |
| PBRM1-BD2-IN-1 | SMARCA2B | - | 8.1 | ITC | [6] |
| PBRM1-BD2-IN-1 | SMARCA4 | - | 5.0 | ITC | [6] |
Signaling Pathway and Mechanism of Action
The targets of this compound—SMARCA2, SMARCA4, and PBRM1—are integral components of the BAF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby making DNA more accessible for transcription factors and other regulatory proteins. The bromodomains of these proteins are responsible for "reading" acetylated lysine residues on histone tails, a key post-translational modification that marks active chromatin regions. By binding to these bromodomains, this compound competitively inhibits their interaction with acetylated histones, thereby disrupting the recruitment and function of the BAF complex at specific gene loci. This can lead to alterations in gene expression and subsequent cellular phenotypes, such as cell cycle arrest and senescence in cancer cells dependent on these proteins.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to the bromodomains of SMARCA2, SMARCA4, or PBRM1 is expected to increase their stability when subjected to heat, resulting in more soluble protein at elevated temperatures compared to untreated cells.
Representative Protocol for this compound:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on SMARCA4/2) in appropriate media to ~80% confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot the cell suspension into separate tubes. Treat with various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Heat the cell suspensions in a PCR cycler with a temperature gradient (e.g., 40-64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. Note: The optimal temperature for denaturation will need to be determined empirically for each target protein.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Detection by Western Blot:
-
Normalize the protein concentrations of the soluble fractions.
-
Perform SDS-PAGE and Western blot analysis using specific antibodies for SMARCA2, SMARCA4, and PBRM1.
-
A loading control (e.g., GAPDH or β-actin) should be included to ensure equal loading.
-
Quantify the band intensities to generate a dose-dependent thermal stabilization curve.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay that can be adapted to measure the inhibition of protein-protein interactions.[9][10][11][12] In the context of this compound, this assay can be used to quantify its ability to disrupt the interaction between the bromodomains of SMARCA2/4 or PBRM1 and an acetylated histone peptide.
Protocol for SMARCA2 Bromodomain Inhibition:
-
Reagents and Materials:
-
Recombinant His-tagged SMARCA2 bromodomain protein.
-
Biotinylated histone H4 peptide acetylated at multiple lysine residues.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
This compound serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of assay buffer containing the His-tagged SMARCA2 bromodomain (final concentration, e.g., 10 nM).
-
Add 5 nL of this compound from a dose-response plate.
-
Add 5 µL of assay buffer containing the biotinylated acetylated histone H4 peptide (final concentration, e.g., 30 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a suspension of Ni-chelate Acceptor beads (final concentration, e.g., 20 µg/mL).
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads (final concentration, e.g., 20 µg/mL).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will decrease as this compound inhibits the protein-peptide interaction.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Concluding Remarks
The selection of a target engagement assay depends on the specific research question, available resources, and the stage of drug development. The Cellular Thermal Shift Assay provides a direct measure of target binding in a physiological context, while AlphaScreen is a high-throughput method ideal for screening and determining in vitro potency. For a comprehensive understanding of this compound's mechanism of action, a combination of these and other orthogonal assays is recommended. The protocols provided herein serve as a detailed guide for researchers to effectively measure the target engagement of this compound and similar bromodomain inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GNE-064 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-064 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (polybromo-1).[1] These proteins are critical components of the SWI/SNF (SWItch/Sucrose Non-Fermentable) and PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complexes.[2][3] By binding to acetylated lysine residues on histones, the bromodomains of these complexes play a crucial role in recruiting the remodeling machinery to specific genomic loci, thereby regulating gene expression.[4][5] this compound, by competitively inhibiting this interaction, offers a powerful tool to investigate the role of these chromatin remodelers in various biological processes and disease states.
Chromatin Immunoprecipitation (ChIP) is a widely used technique to study the genome-wide localization of DNA-binding proteins, including transcription factors and chromatin-modifying enzymes.[6][7] The combination of this compound with ChIP (and downstream analysis like ChIP-seq) allows for the precise determination of how inhibiting SMARCA2/4 and PBRM1 bromodomain function affects the recruitment of these complexes to chromatin and subsequently influences gene expression. These application notes provide a detailed protocol and important considerations for utilizing this compound in ChIP experiments.
Data Presentation
The following table summarizes the reported in vitro and cellular activities of this compound. This data is essential for determining the appropriate concentrations for your ChIP experiments.
| Target | Assay Type | Metric | Value (µM) | Reference |
| SMARCA4 | Biochemical | IC50 | 0.035 | [1] |
| SMARCA2 | Cellular | EC50 | 0.10 | [1] |
| SMARCA4 | Binding | Kd | 0.010 | [1] |
| SMARCA2 | Binding | Kd | 0.016 | [1] |
| PBRM1 (BD5) | Binding | Kd | 0.018 | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits the binding of SWI/SNF/PBAF complexes to acetylated histones.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) using this compound.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting. The number of cells required will depend on the abundance of the target protein and the efficiency of the antibody, but typically 1 x 107 to 5 x 107 cells per ChIP are recommended.
-
This compound Treatment:
-
Concentration: Based on the EC50 value of 0.10 µM for SMARCA2 in cellular assays, a starting concentration range of 0.1 µM to 1 µM this compound is recommended.[1] A dose-response experiment should be performed to determine the optimal concentration for inhibiting the chromatin association of the target protein in your specific cell line.
-
Incubation Time: A treatment time of 4 to 24 hours is a reasonable starting point. The optimal time will depend on the dynamics of chromatin binding of the target protein and the desired experimental outcome. A time-course experiment is recommended.
-
Controls: Include a vehicle-treated control (e.g., DMSO) to compare with the this compound-treated samples.
-
II. Chromatin Cross-linking and Preparation
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes with gentle shaking.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells on ice.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically.
-
III. Immunoprecipitation
-
Pre-clearing Chromatin (Optional but Recommended):
-
Incubate the sheared chromatin with Protein A/G beads for 1 hour at 4°C with rotation to reduce non-specific background.
-
Pellet the beads and collect the supernatant containing the pre-cleared chromatin.
-
-
Immunoprecipitation:
-
To the pre-cleared chromatin, add a ChIP-validated antibody against your target protein (SMARCA4, SMARCA2, or PBRM1). The optimal antibody concentration should be determined by titration.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody of the same isotype.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with rotation.
-
IV. Washing and Elution
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. This is a critical step for reducing background.
-
Perform a final wash with TE buffer.
-
-
Elution:
-
Elute the chromatin complexes from the beads using an appropriate elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Incubate at 65°C with agitation.
-
Pellet the beads and collect the supernatant containing the eluted chromatin.
-
V. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking:
-
Add NaCl to the eluted chromatin to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight).
-
-
Protein and RNA Digestion:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a phenol:chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water or TE buffer.
-
VI. Downstream Analysis
The purified DNA can be analyzed by:
-
Quantitative PCR (qPCR): To quantify the enrichment of specific DNA sequences at known target gene loci.
-
ChIP-sequencing (ChIP-seq): For genome-wide profiling of the target protein's binding sites and to assess the global impact of this compound on its chromatin occupancy.
Important Considerations and Optimization
-
Antibody Validation: The success of a ChIP experiment is highly dependent on the quality of the antibody. Use a ChIP-validated antibody specific for your target protein.
-
This compound Concentration and Incubation Time: As mentioned, these parameters are critical and should be optimized for each cell line and experimental setup. A good starting point is to perform a dose-response and time-course experiment and assess the displacement of the target protein from a known target gene promoter by qPCR.
-
Controls are Essential:
-
Vehicle Control: To assess the baseline binding of the target protein.
-
IgG Control: To determine the level of non-specific binding.
-
Input Control: A sample of the sheared chromatin that has not been subjected to immunoprecipitation. This is used to normalize the ChIP results.
-
Positive and Negative Locus Controls (for qPCR): A known target gene of the SWI/SNF or PBAF complex should be used as a positive control, and a gene desert region or a non-target gene as a negative control.
-
-
Chromatin Shearing: The degree of chromatin shearing can significantly impact the resolution and efficiency of the ChIP assay. Optimal shearing should result in fragments between 200 and 1000 bp.
-
Washing Steps: Thorough washing is crucial for minimizing background signal. However, overly stringent washing conditions can lead to the loss of specific signal.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a chemical probe to investigate the critical roles of SMARCA2, SMARCA4, and PBRM1 in chromatin biology and gene regulation.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SWI/SNF - Wikipedia [en.wikipedia.org]
- 3. Involvement of the chromatin-remodeling factor BRG1/SMARCA4 in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMARCA4: Implications of an altered chromatin-remodeling gene for cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trepo.tuni.fi [trepo.tuni.fi]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for GNE-064 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1, in mouse models.[1][2] this compound is an orally bioavailable compound with potential for in vivo studies.[1][2][3]
Mechanism of Action
This compound is a small molecule inhibitor that targets the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), which are catalytic subunits of the SWI/SNF chromatin remodeling complex.[1][2] It also inhibits the fifth bromodomain of PBRM1.[1][2] By binding to these bromodomains, this compound prevents the recognition of acetylated lysine residues on histones, thereby modulating gene expression. This targeted inhibition makes this compound a valuable tool for studying the roles of these bromodomain-containing proteins in health and disease, particularly in oncology.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in mouse models. This information is essential for designing and interpreting in vivo experiments.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Units |
| Cmax | Data not publicly available | µg/mL |
| Tmax | Data not publicly available | hours |
| Half-life (t½) | Data not publicly available | hours |
| AUC | Data not publicly available | µg*h/mL |
| Oral Bioavailability | Data not publicly available | % |
Note: Specific pharmacokinetic values for this compound are not detailed in the primary publication. Researchers will need to perform their own pharmacokinetic studies to determine these parameters for their specific mouse strain and experimental conditions.
Table 2: Recommended Dosing for In Vivo Studies
| Study Type | Dose Range | Route of Administration | Frequency |
| Pharmacokinetics | 10 - 100 | Oral (gavage) | Single dose |
| Efficacy Studies | Dependent on tumor model | Oral (gavage) | Once or twice daily |
| Toxicology (MTD) | To be determined | Oral (gavage) | Daily |
Note: The optimal dose for efficacy studies will vary depending on the specific cancer model and should be determined through dose-response studies. A maximum tolerated dose (MTD) study is recommended to establish a safe dose range for chronic administration.
Experimental Protocols
Vehicle Formulation
A common vehicle for oral administration of hydrophobic compounds in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
Materials:
-
Methylcellulose (powder)
-
Tween 80 (polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Heat approximately half of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the methylcellulose is fully dispersed.
-
Add the remaining volume of cold sterile water to the mixture and continue stirring until the solution becomes clear and viscous.
-
Add Tween 80 to the final concentration of 0.2% and mix thoroughly.
-
Store the vehicle at 4°C. Allow the vehicle to equilibrate to room temperature before use.
This compound Formulation
Materials:
-
This compound (powder)
-
Prepared vehicle (0.5% methylcellulose, 0.2% Tween 80 in water)
-
Balance
-
Spatula
-
Sterile microcentrifuge tubes or other suitable containers
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of this compound powder accurately.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
Prepare fresh on the day of administration.
Oral Gavage Administration
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of this compound formulation to administer. The typical administration volume is 10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Insert the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the this compound formulation.
-
Carefully withdraw the needle.
-
Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.
Diagrams
Caption: Signaling pathway of this compound's targets.
Caption: Experimental workflow for this compound administration.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GNE-064 Concentration for Efficacy
Welcome to the technical support center for GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1.[1][2][3] These proteins are core components of the mammalian SWI/SNF chromatin remodeling complex.[4][5][6] By binding to these bromodomains, this compound prevents the recognition of acetylated lysine residues on histones, thereby interfering with the chromatin remodeling processes that are crucial for gene regulation.[7][8]
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. Based on available data, a starting concentration range of 0.1 µM to 1 µM is recommended for initial experiments. For instance, in ZsGreen-SMARCA2 BD-expressing U2OS cells, this compound has shown an EC50 of 0.10 µM. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q4: In which cancer types is this compound expected to be most effective?
A4: this compound targets components of the SWI/SNF complex, which is frequently mutated in a wide range of cancers. A key therapeutic strategy involving SMARCA2/4 inhibition is the concept of synthetic lethality. In cancers with loss-of-function mutations in the SMARCA4 gene, the cells become dependent on the paralog protein SMARCA2 for survival.[4][9] Therefore, in SMARCA4-deficient tumors, inhibition of SMARCA2 by compounds like this compound can lead to selective cancer cell death.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50/EC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. Cell density can affect the per-cell concentration of the inhibitor.[10] |
| Cell passage number. | Use cells within a consistent and narrow passage number range for all related experiments to minimize phenotypic drift.[10] | |
| Instability of this compound in working solutions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. | |
| No observable effect at expected concentrations. | Low expression of target proteins (SMARCA2/4, PBRM1) in the cell line. | Verify the expression levels of the target proteins in your cell line of interest using techniques like Western blotting or qPCR. |
| Cell line insensitivity. | Some cell lines may have compensatory mechanisms or be less dependent on the targeted pathway. Consider testing a panel of cell lines, including those with known SWI/SNF pathway alterations.[11] | |
| Incorrect compound concentration. | Verify the concentration of your stock solution and ensure accurate dilutions. Perform a wide dose-response curve to capture the full range of activity.[12] | |
| Observed cytotoxicity at low concentrations. | Off-target effects. | While this compound is selective, high concentrations can lead to off-target effects. Lower the concentration and shorten the incubation time.[13] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).[10] |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. It is important to note that these values are context-dependent and may vary in different experimental systems.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Cell Line/System | Reference |
| SMARCA4 | Biochemical Assay (IC50) | 0.035 µM | Recombinant Protein | MedChemExpress |
| SMARCA2 | Cell-Based Assay (EC50) | 0.10 µM | ZsGreen-SMARCA2 BD-expressing U2OS cells | MedChemExpress |
Table 2: General Concentration Ranges for Bromodomain Inhibitors in Cell-Based Assays
| Assay Type | Typical Concentration Range | Notes |
| Cell Viability/Proliferation | 0.01 µM - 10 µM | A broad range is recommended for initial screening to establish a dose-response curve. |
| Target Engagement | 0.1 µM - 5 µM | Concentrations should be titrated to observe a clear effect on the target without inducing widespread toxicity. |
| Gene Expression Analysis | 0.1 µM - 1 µM | Lower, non-toxic concentrations are often used to study specific effects on gene regulation. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 2X concentration series from which 100 µL will be added to the cells (final volume 200 µL). For example, prepare 2X solutions ranging from 20 µM down to 0.02 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer).
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Subtract the average background reading from all wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits the bromodomains of SMARCA2/4 and PBRM1.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chromatin remodeling and cancer: the critical influence of the SWI/SNF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of the chromatin-remodeling factor BRG1/SMARCA4 in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMARCA4: Implications of an altered chromatin-remodeling gene for cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.biomol.com [resources.biomol.com]
how to avoid GNE-064 off-target effects
Welcome to the technical support center for GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to address potential challenges, particularly the avoidance of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a highly potent and selective inhibitor of the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), which are the catalytic subunits of the SWI/SNF chromatin remodeling complex. It also targets the fifth bromodomain of PBRM1 (BAF180), another component of a SWI/SNF complex variant.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to the acetyl-lysine binding pocket of the target bromodomains, thereby preventing their interaction with acetylated histone tails and other acetylated proteins. This disrupts the recruitment and function of the SWI/SNF complex at specific chromatin locations, leading to changes in gene expression.
Q3: What are the known off-targets of this compound?
A3: The primary publication on this compound reports high selectivity based on BROMOscan profiling against a panel of bromodomains.[2] While this compound is highly selective for the SMARCA2/4 and PBRM1(5) bromodomains, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental system and at the concentrations used. As a general best practice for chemical probes, it is recommended to perform experiments to rule out off-target effects.
Q4: How can I be confident that the observed phenotype in my experiment is due to the inhibition of the intended targets of this compound?
A4: Confidence in on-target activity can be increased by a multi-faceted approach:
-
Use of an inactive control: A structurally similar but biologically inactive analog of this compound, if available, can help differentiate on-target from off-target effects.
-
Target engagement assays: Directly measuring the binding of this compound to its intended targets in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assay provides direct evidence of target engagement at the concentrations used.
-
Dose-response correlation: A strong correlation between the concentration of this compound required to observe the phenotype and the concentration required to engage the target is indicative of an on-target effect.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This guide provides a systematic approach to troubleshooting potential off-target effects when using this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent phenotype | Off-target activity of this compound | 1. Confirm On-Target Engagement: Perform a target engagement assay (e.g., CETSA or NanoBRET) to verify that this compound is binding to SMARCA2/4 in your cells at the effective concentration. 2. Titrate this compound Concentration: Determine the minimal effective concentration to elicit the desired on-target phenotype. Off-target effects are often observed at higher concentrations. 3. Use an Orthogonal Probe: If available, use a structurally different SMARCA2/4 bromodomain inhibitor. If the phenotype is recapitulated, it is more likely to be on-target. |
| Cellular toxicity at effective concentrations | Off-target effects leading to cytotoxicity | 1. Perform a Cytotoxicity Assay: Determine the concentration range where this compound induces cytotoxicity in your cell line (e.g., using an MTT or LDH assay). 2. Lower the Concentration: If possible, use this compound at a concentration that is effective for target inhibition but below the toxic threshold. 3. Time-Course Experiment: Reduce the incubation time with this compound to see if the on-target effect can be observed before the onset of toxicity. |
| Phenotype does not correlate with known SMARCA2/4 biology | The observed phenotype may be due to inhibition of an unknown off-target. | 1. Broad Off-Target Profiling: Consider performing a broad screen (e.g., kinome scan or a broader panel of bromodomains) to identify potential off-target interactions of this compound. 2. Literature Search on the Pyridazine Scaffold: The pyridazine moiety in this compound is present in other bioactive molecules.[4][5][6][7] A literature review may provide clues to potential off-target classes. |
Quantitative Data Summary
The following table summarizes the reported potency and selectivity of this compound.
| Target | IC50 (µM) | Kd (µM) |
| SMARCA4 | 0.035 | 0.010 |
| SMARCA2 | - | 0.016 |
| PBRM1 (BD5) | - | 0.018 |
| PBRM1 (BD2) | - | 0.049 |
Data sourced from MedChemExpress and other publications referencing the primary study.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol to Confirm Target Engagement
CETSA is a powerful technique to verify the binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
1. Cell Treatment:
- Culture cells to 80-90% confluency.
- Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heating:
- After treatment, harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
- Immediately cool the samples on ice.
3. Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
- Separate the soluble and aggregated protein fractions by centrifugation.
- Collect the supernatant (soluble fraction).
4. Protein Detection:
- Analyze the amount of soluble target protein (SMARCA2 or SMARCA4) in the supernatant at each temperature point by Western blotting or other quantitative protein detection methods.
5. Data Analysis:
- Plot the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
- A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.
1. Cell Preparation:
- Co-transfect cells (e.g., HEK293T) with a plasmid encoding the target protein (e.g., SMARCA2) fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer.
- Plate the transfected cells in a suitable assay plate and incubate for 24 hours.
2. Assay Procedure:
- Prepare serial dilutions of this compound.
- Add the this compound dilutions and the fluorescent tracer to the cells.
- Add the NanoBRET™ substrate.
- Incubate for a specified time (e.g., 2 hours) at 37°C.
3. BRET Measurement:
- Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a luminometer capable of detecting BRET signals.
- Calculate the BRET ratio (acceptor emission / donor emission).
4. Data Analysis:
- This compound will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.
- Plot the BRET ratio against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Visualizations
Caption: Signaling pathway showing this compound inhibition of the SWI/SNF complex.
Caption: Logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
GNE-064 inconsistent results in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3]
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what are its primary targets? this compound is a potent, selective, and orally bioavailable chemical probe.[1][2] Its primary targets are the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and the fifth bromodomain of PBRM1.[1][3][4]
-
Q2: What is the recommended solvent and storage condition for this compound? For optimal stability, this compound should be stored at -20°C for long-term use. For short-term use (days to weeks), it can be stored at 0-4°C. The compound is typically shipped at ambient temperature. Information on suitable solvents for reconstitution can be found on the supplier's datasheet, but DMSO is commonly used for initial stock solutions.
Assay-Specific Issues & Troubleshooting
-
Q3: I am observing significant variability in my cell-based assay results with this compound. What are the potential causes? Inconsistent results in cell-based assays can arise from several factors:
-
Cell Line Specificity: The cellular context, including the expression levels of SMARCA2, SMARCA4, and PBRM1, can significantly influence the response to this compound.
-
Compound Solubility: Poor solubility of this compound in aqueous assay media can lead to inaccurate concentrations and variable effects.
-
Assay Conditions: Variations in cell density, incubation time, and passage number can all contribute to result variability.
-
Off-Target Effects: Although this compound is highly selective, at high concentrations, off-target effects could potentially contribute to inconsistent or unexpected results.
-
-
Q4: My IC50/EC50 values for this compound differ from published data. What should I check? Discrepancies in potency values can be due to:
-
Assay Format: Different assay formats (e.g., biochemical vs. cellular) will yield different potency values.
-
Reagent Quality: Ensure the purity and integrity of the this compound lot. Degradation of the compound can lead to a loss of potency.
-
Experimental Parameters: Variations in substrate concentration (for biochemical assays) or serum concentration (for cellular assays) can shift IC50/EC50 values.
-
Data Analysis: The method used for curve fitting and data normalization can impact the calculated potency.
-
Troubleshooting Guides
Guide 1: Addressing Inconsistent Cellular Assay Results
This guide provides a systematic approach to troubleshooting variability in cell-based assays using this compound.
Experimental Workflow for Troubleshooting Cellular Assays
Caption: A workflow diagram for troubleshooting inconsistent results in this compound cellular assays.
Guide 2: Investigating Unexpected Phenotypes
If this compound induces an unexpected cellular phenotype, consider the following logical diagnostic flow.
Logical Flow for Diagnosing Unexpected Phenotypes
Caption: A decision tree for investigating the origin of unexpected phenotypes observed with this compound.
Data & Protocols
This compound Target Affinity and Potency
The following table summarizes the reported binding affinities and cellular potencies of this compound.
| Target | Assay Type | Value (µM) |
| SMARCA4 | Biochemical (IC50) | 0.035[5][6] |
| SMARCA2 | Cellular (EC50) | 0.10[5][6] |
| SMARCA4 | Binding (Kd) | 0.01[6][7] |
| SMARCA2 | Binding (Kd) | 0.016[6][7] |
| PBRM1 (BD5) | Binding (Kd) | 0.018[6][7] |
| PBRM1 (BD2) | Binding (Kd) | 0.049[6][7] |
Protocol: General Cell Viability Assay (e.g., MTT/Resazurin)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Specific parameters should be optimized for your cell line of interest.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Viability Reagent Addition:
-
Data Acquisition: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Signaling Pathway Context
This compound targets bromodomains, which are involved in recognizing acetylated lysine residues on histones and other proteins. By inhibiting the bromodomains of SMARCA2/4 and PBRM1, this compound disrupts the function of the SWI/SNF chromatin remodeling complex, which plays a crucial role in gene regulation.
Caption: The mechanism of action of this compound in inhibiting the SWI/SNF complex.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. tebubio.com [tebubio.com]
- 7. tebubio.com [tebubio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving GNE-064 stability for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4] This guide addresses common challenges related to the stability of this compound in long-term experiments and offers troubleshooting solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective, orally active, and highly soluble inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1.[5][6][7] It serves as a chemical probe for studying the functions of these proteins in various biological processes.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. For short-term storage, it can be kept at 4°C for up to 2 years.[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[8]
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations of ≥ 125 mg/mL (381.82 mM).[5] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. For in vivo experiments, specific formulations involving solvents like PEG300, Tween-80, and saline are recommended.[5]
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
A4: Inconsistent results can stem from several factors, including:
-
Compound Instability: Degradation of this compound in stock solutions or culture media.
-
Cell Culture Variables: Inconsistencies in cell density, passage number, and confluency.[8]
-
Assay Conditions: Variations in incubation time and environmental conditions like temperature and CO2 levels.[8]
-
Pipetting Errors: Inaccurate dilutions leading to incorrect final concentrations.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in long-term cell culture. | Compound Degradation: this compound may degrade in aqueous culture media over extended periods. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Replenish the media with freshly diluted this compound every 24-48 hours for long-term treatments. 3. Minimize exposure of the compound to light and elevated temperatures. |
| Precipitation of this compound in cell culture media. | Low Solubility: The final concentration of this compound in the media may exceed its solubility limit, especially after the addition of other supplements. | 1. Ensure the final DMSO concentration in the culture media is low (typically <0.1%) to avoid solvent toxicity and enhance solubility. 2. Prepare intermediate dilutions in culture media before adding to the final culture volume. 3. Visually inspect the media for any signs of precipitation after adding this compound. |
| High variability in IC50 values between experiments. | Inconsistent Experimental Conditions: Variations in cell seeding density, assay incubation time, or reagent stability.[8] | 1. Standardize your cell seeding protocol to ensure consistent cell numbers per well. 2. Maintain a consistent incubation time for the compound treatment across all experiments. 3. Use cells within a consistent and limited passage number range.[8] 4. Always include a positive and negative control in your assays. |
| Observed cell toxicity is higher than expected. | Compound Cytotoxicity or Solvent Effects: The concentration of this compound or the vehicle (DMSO) may be too high for the specific cell line. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cells. 2. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cells.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[6]
-
Weigh out the desired amount of this compound powder. The molecular weight is 327.38 g/mol .[5]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 305.46 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.[6]
-
-
Working Solution:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Prepare a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Protocol 2: Cell Viability Assay (IC50 Determination)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).[8]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay Procedure (using a luminescent-based assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.[8]
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[8]
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits bromodomains, affecting chromatin remodeling and gene expression.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound|1997321-20-6|COA [dcchemicals.com]
- 7. This compound Supplier | CAS 1997321-20-6 | AOBIOUS [aobious.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
GNE-064 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4][5][6][7] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, orally active, and highly soluble inhibitor of the bromodomains of SMARCA4 (also known as BRG1), SMARCA2 (also known as BRM), and the fifth bromodomain of PBRM1.[2][5][7][8][9] These proteins are key components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is highly soluble in DMSO (≥ 125 mg/mL).[2][9] For long-term storage, it is recommended to store the solid compound at -20°C for up to three years and in solvent at -80°C for up to one year.[8]
Q3: What are the known off-targets for this compound?
While this compound is highly selective for its primary targets, a comprehensive BROMOscan profile is available in the supporting information of the primary publication by Taylor et al. (2022) to assess potential off-target binding to other bromodomains.[1][4] Researchers should consult this resource to evaluate potential confounding effects in their specific experimental system.
Q4: Is there an inactive control compound available for this compound?
The primary publication for this compound does not report a structurally similar inactive control compound. When a specific inactive analog is unavailable, it is recommended to use a structurally unrelated compound with a different mechanism of action as a negative control. Additionally, comparing the effects of this compound across multiple cell lines with varying dependence on SMARCA2/4 and PBRM1 can help confirm on-target activity.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency (IC50/EC50 values) in cell-based assays.
Possible Causes & Solutions:
-
Compound Precipitation: this compound is highly soluble in DMSO, but may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Solution: Visually inspect your final dilutions for any signs of precipitation. Prepare fresh serial dilutions in DMSO and then dilute into your final assay medium with vigorous mixing. It is advisable to not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can have cytotoxic effects.
-
-
Compound Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration.
-
Solution: Use low-binding plates and pipette tips. Pre-wetting pipette tips with the dilution buffer before transferring the compound can also minimize loss.
-
-
Cell Line Variability: The expression levels and functional importance of SMARCA2, SMARCA4, and PBRM1 can vary significantly between different cell lines.
-
Solution: Before starting your experiments, verify the expression of the target proteins in your chosen cell line(s) by Western blot or qPCR. Select cell lines with known dependence on these targets for initial experiments.
-
-
Incorrect Assay Duration: The optimal incubation time for observing the effects of this compound may vary depending on the cell line and the biological process being studied.
-
Solution: Perform a time-course experiment to determine the optimal duration of treatment. Effects on gene expression may be observed earlier than effects on cell viability.
-
-
Passive Permeability Issues: While this compound is cell-permeable, differences in cell membrane composition could affect its uptake.
-
Solution: If you suspect poor permeability, you can use a sensitive target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the compound is reaching its intracellular targets.
-
Issue 2: High background or unexplained cytotoxicity in experiments.
Possible Causes & Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).
-
-
Off-Target Effects: Although selective, at high concentrations this compound may engage off-target proteins, leading to unexpected phenotypes.
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response experiment. Refer to the BROMOscan data to identify potential off-targets and use orthogonal approaches, such as siRNA/shRNA knockdown of the primary targets, to confirm that the observed phenotype is on-target.
-
-
Compound Instability: this compound may be unstable in cell culture medium over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours.
-
Data Presentation
Table 1: this compound In Vitro Potency and Binding Affinity [2][5][7]
| Target | Assay Type | Value | Units |
| SMARCA4 | IC50 | 0.035 | µM |
| SMARCA2 | EC50 | 0.10 | µM |
| SMARCA4 | Kd | 0.01 | µM |
| SMARCA2 | Kd | 0.016 | µM |
| PBRM1 (BD5) | Kd | 0.018 | µM |
| PBRM1 (BD2) | Kd | 0.049 | µM |
Table 2: this compound In Vivo Pharmacokinetics in Female CD-1 Mice [2]
| Parameter | Intravenous (0.5 mg/kg) | Oral (1.0 mg/kg) |
| Unbound Plasma Clearance | 16 mL/min/kg | - |
| Half-life (t½) | 1.1 h | - |
| Oral Bioavailability (F) | - | 59% |
Experimental Protocols
Cellular Target Engagement Assay (NanoBRET™)
This protocol is adapted from the supporting information of Taylor et al. (2022) and general NanoBRET™ protocols.
Objective: To quantify the engagement of this compound with its target bromodomains (SMARCA2, SMARCA4, or PBRM1) in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-tagged SMARCA2, SMARCA4, or PBRM1 bromodomains
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
Methodology:
-
Cell Plating: Seed HEK293T cells in white, 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.
-
Transfection: Transfect cells with the appropriate NanoLuc®-fusion vector according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in Opti-MEM™.
-
Tracer and Compound Addition: 24 hours post-transfection, add the NanoBRET™ tracer and this compound (or vehicle control) to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Luminescence Measurement: Add NanoBRET™ Nano-Glo® Substrate. Read the filtered luminescence (460 nm and >610 nm) on a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio and plot the data to determine the IC50 value for target engagement.
Mandatory Visualizations
Caption: this compound inhibits SMARCA2/4 and PBRM1, disrupting SWI/SNF complex function.
Caption: A general experimental workflow for cell-based assays using this compound.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1997321-20-6 | MOLNOVA [molnova.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tebubio.com [tebubio.com]
- 6. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. admin.biosschina.com [admin.biosschina.com]
- 9. This compound | soluble inhibitor of the SMARCA4/2 and PBRM1 bromodomains 5 | 1997321-20-6 | SMARCA4/SMARCA2/PBRM1抑制剂 | 美国InvivoChem [invivochem.cn]
GNE-064 Technical Support: Refining Treatment Time Course in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental treatment time course of GNE-064, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule inhibitor that selectively targets the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3] By binding to these bromodomains, this compound prevents their interaction with acetylated lysine residues on histones, thereby disrupting the recruitment of the SWI/SNF chromatin remodeling complex to target gene promoters. This leads to alterations in gene expression, which can subsequently induce cell cycle arrest and apoptosis in cancer cells.
Q2: What is a recommended starting concentration and treatment duration for this compound in a new cell line? A2: For initial experiments, it is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) in your specific cell line. A common starting range for this compound is between 0.1 µM and 10 µM.[4][5][6] For time-course studies, an initial treatment period of 24 to 72 hours is generally recommended to observe effects on cell proliferation and gene expression. However, including earlier time points (e.g., 2, 4, 8, 12 hours) is advisable to capture transient signaling events.
Q3: I am not observing the expected anti-proliferative effect. What are the potential reasons? A3: A lack of an observable phenotype can stem from several factors, including suboptimal drug concentration, insufficient treatment duration, compound instability, or inherent resistance of the cell line. Please refer to the detailed troubleshooting guide under "Issue 1: No Observable or Weaker-Than-Expected Phenotype" for a systematic approach to resolving this.
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. How can I address this? A4: Excessive cell toxicity may be due to off-target effects or high sensitivity of your particular cell line.[7] The troubleshooting guide under "Issue 2: Excessive Cell Toxicity" provides strategies to mitigate this, such as lowering the concentration and verifying target specificity.
Q5: How can I confirm that this compound is engaging its intended targets in my cellular experiments? A5: Target engagement can be verified using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of this compound to SMARCA2 and SMARCA4 in a cellular context.[8][9] Additionally, you can assess the displacement of these proteins from chromatin using Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing.
Troubleshooting Guides
Issue 1: No Observable or Weaker-Than-Expected Phenotype
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 0.01 µM to 20 µM) for 72 hours to determine the EC50 for cell viability. | Cell lines exhibit varying sensitivities to bromodomain inhibitors.[6] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72, 96 hours) using an effective concentration of this compound. | The desired phenotype, such as apoptosis or changes in gene expression, may have specific time kinetics. |
| Compound Instability | Aliquot stock solutions and store at -80°C, protected from light. Prepare fresh dilutions for each experiment. | Bromodomain inhibitors can be susceptible to degradation, leading to loss of activity. |
| Cell Line Resistance | Confirm the expression of SMARCA2, SMARCA4, and PBRM1 in your cell line via Western blot or RT-qPCR. | The cellular targets of this compound may not be expressed in your cell line of interest. |
| Assay Insensitivity | Utilize multiple, distinct assays to measure the same endpoint (e.g., different cell viability assays like MTT and CellTiter-Glo). | The chosen assay may not be sensitive enough to detect subtle changes induced by this compound. |
Issue 2: Excessive Cell Toxicity
| Possible Cause | Troubleshooting Step | Rationale |
| High this compound Concentration | Reduce the concentration of this compound to the lowest effective dose determined from your dose-response analysis. | This minimizes potential off-target effects that can contribute to cellular toxicity.[7] |
| Off-Target Effects | As a control, use a structurally unrelated inhibitor of SMARCA2/4 and PBRM1 to see if the toxicity is recapitulated. | This helps to differentiate between on-target mediated toxicity and off-target effects of this compound.[4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium and run a vehicle-only control. | High concentrations of solvents like DMSO can be independently toxic to cells.[10] |
Issue 3: Inconsistent and Irreproducible Results
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Cell Culture Conditions | Standardize cell passage number, seeding density, and confluence at the time of treatment. | Cellular responses to inhibitors can be influenced by the physiological state of the cells. |
| Inconsistent Compound Preparation | Prepare a large batch of the this compound stock solution to be used across a series of experiments. Ensure complete dissolution and vortex before making dilutions. | This ensures consistent dosing and minimizes variability between experiments. |
| Assay Performance | Include positive and negative controls in every experiment. Standardize all incubation times and reagent concentrations. | This helps to monitor and control for technical variability in the assay itself. |
Quantitative Data Summary
Table 1: In Vitro Profile of this compound
| Target | Assay Type | Value | Reference |
| SMARCA4 | Biochemical IC50 | 0.035 µM | [4][5][6] |
| SMARCA2 | Cellular EC50 | 0.10 µM | [4][5][6] |
| SMARCA4 | Binding Affinity (Kd) | 0.01 µM | [4][5] |
| SMARCA2 | Binding Affinity (Kd) | 0.016 µM | [4][5] |
| PBRM1 (Bromodomain 5) | Binding Affinity (Kd) | 0.018 µM | [4][5] |
| PBRM1 (Bromodomain 2) | Binding Affinity (Kd) | 0.049 µM | [4][5] |
Table 2: Recommended Time-Course for Cellular Assays with this compound
| Assay | Objective | Recommended Time Points | Expected Outcome |
| Target Engagement (CETSA) | Confirm direct binding to SMARCA2/4 | 1, 4, 8, 24 hours | Increased thermal stability of target proteins. |
| Gene Expression (RT-qPCR/RNA-seq) | Analyze changes in downstream gene transcription | 6, 12, 24, 48 hours | Altered expression of SMARCA2/4/PBRM1 target genes. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Assess impact on cell proliferation | 24, 48, 72, 96, 120 hours | Time- and dose-dependent decrease in cell viability. |
| Apoptosis (e.g., Annexin V staining) | Detect induction of programmed cell death | 24, 48, 72 hours | Increased percentage of apoptotic cells. |
| Cell Cycle (e.g., Propidium Iodide staining) | Determine effects on cell cycle progression | 24, 48, 72 hours | Accumulation of cells in a specific phase of the cell cycle. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
Objective: To determine the time-dependent effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete growth medium
-
96-well clear-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
Procedure:
-
Seed cells into 96-well plates at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for various time points (e.g., 24, 48, 72, 96 hours).
-
At the end of each time point, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Time-Course Analysis of Target Gene Expression
Objective: To evaluate the effect of this compound on the expression of downstream target genes over time.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with an effective concentration of this compound or a vehicle control.
-
Harvest cells at various time points (e.g., 6, 12, 24, 48 hours) and extract total RNA.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA and gene-specific primers.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control at each time point.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for refining this compound treatment time course.
Caption: Troubleshooting decision framework for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. revvity.co.jp [revvity.co.jp]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
GNE-064 In Vitro Applications: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-064 in vitro. Our aim is to help you overcome common solubility challenges and ensure the successful application of this potent and selective chemical probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For in vitro applications, it is advisable to prepare a high-concentration stock solution in high-purity, sterile DMSO.
Q2: this compound is described as "highly soluble," yet I am observing precipitation in my cell culture medium. Why is this happening?
This is a common phenomenon known as "solvent shock." While this compound is highly soluble in DMSO, its aqueous solubility is significantly lower. When a concentrated DMSO stock is rapidly diluted into an aqueous cell culture medium, the compound can crash out of solution, leading to precipitation. The key is to employ proper dilution techniques to maintain this compound in a soluble state.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general recommendation is to not exceed 0.5% (v/v), with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: Precipitation in Cell Culture Media
Encountering precipitation when diluting your this compound stock solution into cell culture media is a frequent challenge. This guide provides a step-by-step approach to diagnose and resolve this issue.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Decision Tree for Troubleshooting Precipitation
References
Validation & Comparative
A Head-to-Head Comparison of GNE-064 and PFI-3: Selective Bromodomain Inhibitors Targeting the SWI/SNF Complex
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent chemical probes, GNE-064 and PFI-3. Both inhibitors selectively target the bromodomains of the SWI/SNF chromatin remodeling complex, offering valuable tools to investigate its role in health and disease.
This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of these two inhibitors.
Mechanism of Action and Target Selectivity
Both this compound and PFI-3 are potent and selective inhibitors of the bromodomains of the ATPase subunits of the SWI/SNF complex, namely SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), as well as the fifth bromodomain of PBRM1 (BAF180).[1][2][3][4] These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a crucial step for tethering the SWI/SNF complex to specific genomic locations.[1]
By competitively binding to the acetyl-lysine binding pocket of these bromodomains, this compound and PFI-3 prevent the SWI/SNF complex from engaging with chromatin.[2] This inhibition disrupts the complex's chromatin remodeling activities, which are essential for regulating gene expression and facilitating DNA repair processes.[1][5][6] PFI-3, for instance, has been shown to sensitize cancer cells to DNA-damaging agents by impairing the recruitment of the SWI/SNF complex to sites of double-strand breaks.[5][6][7]
This compound is highlighted as a highly potent and selective chemical probe with good cellular permeability and oral bioavailability, making it suitable for in vivo studies.[3][4][8] PFI-3 is also a well-characterized and selective probe that has been extensively used to study the function of SWI/SNF bromodomains, particularly in the context of cancer biology and skeletal muscle differentiation.[5][6][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PFI-3, allowing for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Kd) of this compound and PFI-3 for Target Bromodomains
| Inhibitor | Target Bromodomain | Assay Method | Kd (nM) |
| This compound | SMARCA4 | - | 10 |
| SMARCA2 | - | 16 | |
| PBRM1 (BD5) | - | 18 | |
| PBRM1 (BD2) | - | 49 | |
| PFI-3 | SMARCA4 | BROMOscan | 55 |
| SMARCA2 | BROMOscan | 110 | |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | 89 | |
| PBRM1 (BD5) | Isothermal Titration Calorimetry (ITC) | 48 |
Data for this compound from[10]. Data for PFI-3 from[11].
Table 2: Inhibitory Concentration (IC50/EC50) of this compound and PFI-3
| Inhibitor | Assay | Cell Line/Target | IC50/EC50 (µM) |
| This compound | Inhibition of SMARCA4 | - | 0.035 |
| Inhibition of SMARCA2 | - | 0.10 | |
| PFI-3 | In Situ Cell Extraction (GFP-SMARCA2 Bromodomain) | U2OS | 5.8 |
| Cell Viability (Monotherapy) | MG-63 (Osteosarcoma) | 26.49 | |
| Cell Viability (Monotherapy) | LS-123 (Colon Adenocarcinoma) | 26.60 | |
| Cell Viability (Monotherapy) | SU-DHL-4 (B Cell Lymphoma) | 26.84 |
Data for this compound from[12]. Data for PFI-3 from[7][11].
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of SWI/SNF Bromodomain Inhibition by this compound and PFI-3.
Caption: Workflow for a Cell-Based Chromatin Binding Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the provided data and for designing future studies.
Isothermal Titration Calorimetry (ITC)
This biophysical technique is used to determine the binding affinity (Kd) of an inhibitor to its target protein.
-
Sample Preparation: Purified recombinant bromodomain protein (e.g., SMARCA4) is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (this compound or PFI-3) is dissolved in the final dialysis buffer.
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small, sequential injections of the inhibitor are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
BROMOscan® Assay
This is a competitive binding assay used to determine the selectivity of a compound against a large panel of bromodomains.
-
Assay Principle: The test compound is incubated with a DNA-tagged bromodomain and an immobilized ligand that binds to the bromodomain.
-
Competition: The test compound competes with the immobilized ligand for binding to the bromodomain.
-
Quantification: The amount of bromodomain bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates stronger binding of the test compound.
-
Kd Calculation: The results are used to calculate the dissociation constant (Kd) for the interaction between the test compound and each bromodomain in the panel.
Cell-Based Chromatin Binding Assay (In Situ Cell Extraction)
This assay measures the ability of an inhibitor to displace a bromodomain from chromatin within a cellular context.[11]
-
Cell Culture and Transfection: A suitable cell line (e.g., U2OS) is cultured and transfected with a plasmid expressing a fluorescently-tagged bromodomain (e.g., GFP-SMARCA2).[11]
-
Compound Treatment: The transfected cells are treated with various concentrations of the inhibitor (this compound or PFI-3) or a vehicle control (e.g., DMSO) for a defined period.[11]
-
Cell Lysis and Fractionation: Cells are subjected to in situ extraction using a detergent-containing buffer to separate the soluble proteins from the chromatin-bound proteins.
-
Analysis: The amount of the GFP-tagged bromodomain in the chromatin-bound fraction is quantified, typically by Western blotting, to determine the extent of displacement by the inhibitor.[11] The concentration of the inhibitor that causes 50% displacement is the IC50 value.[11]
Cell Viability Assay
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (this compound or PFI-3) for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The results are plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.
Conclusion
Both this compound and PFI-3 are invaluable tools for probing the function of the SWI/SNF complex. The choice between these two inhibitors will depend on the specific experimental needs.
-
This compound appears to be a more potent inhibitor based on the available binding affinity and inhibitory concentration data. Its reported oral bioavailability also makes it a strong candidate for in vivo studies.[3][4][8]
-
PFI-3 is a well-established and thoroughly characterized probe that has been successfully used in a variety of in vitro and in vivo models to elucidate the role of SWI/SNF bromodomains in cancer and development.[5][6][9] Its ability to sensitize cancer cells to chemotherapy is a particularly noteworthy finding.[5][6]
Researchers should carefully consider the specific targets, desired potency, and experimental system (in vitro vs. in vivo) when selecting the appropriate inhibitor for their studies. The data and protocols presented in this guide are intended to aid in this decision-making process and to facilitate the design of robust and informative experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bromodomain Inhibitor PFI-3 Sensitizes Cancer Cells to DNA Damage by Targeting SWI/SNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. drughunter.com [drughunter.com]
- 9. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tebubio.com [tebubio.com]
- 11. benchchem.com [benchchem.com]
- 12. abmole.com [abmole.com]
GNE-064 in Focus: A Comparative Guide to SMARCA2/4 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex plays a pivotal role in regulating gene expression, and its core ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), have emerged as significant targets in oncology. The bromodomains of these proteins, which recognize acetylated lysine residues on histones, are crucial for tethering the complex to chromatin. Inhibition of these bromodomains presents a compelling therapeutic strategy. This guide provides a detailed comparison of GNE-064, a potent and selective SMARCA2/4 inhibitor, with other key inhibitors, supported by experimental data and detailed protocols.
Overview of SMARCA2/4 Bromodomain Inhibitors
Small molecule inhibitors targeting the bromodomains of SMARCA2 and SMARCA4 have been developed to disrupt their function in chromatin binding. This compound and PFI-3 are two of the most well-characterized chemical probes for these targets. While both exhibit high affinity for the family VIII bromodomains, which include SMARCA2, SMARCA4, and PBRM1, they possess distinct profiles. More recently, the field has expanded to include protein degraders, such as PRT3789, which represent an alternative and potent approach to antagonize SMARCA2 function.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the biochemical and cellular potency of this compound and other notable SMARCA2/4 inhibitors.
| Compound | Target(s) | Assay Type | IC50 (µM) | Kd (µM) | Cell-Based Potency (EC50 in µM) | Reference(s) |
| This compound | SMARCA4, SMARCA2, PBRM1(BD5), PBRM1(BD2) | TR-FRET | 0.035 (SMARCA4) | 0.010 (SMARCA4), 0.016 (SMARCA2), 0.018 (PBRM1 BD5), 0.049 (PBRM1 BD2) | 0.10 (ZsGreen-SMARCA2 BD) | [1] |
| PFI-3 | SMARCA2, SMARCA4, PBRM1(BD5) | BROMOscan®, ITC | - | 0.110 (SMARCA2), 0.055 (SMARCA4), 0.048 (PBRM1 BD5), 0.089 (SMARCA4) | 5.8 (GFP-SMARCA2 BD displacement) | [2][3][4] |
| DCSM06-05 | SMARCA2 | AlphaScreen | 9.0 | 22.4 | - | [5] |
Note: IC50, 50% inhibitory concentration; Kd, dissociation constant; EC50, 50% effective concentration. Assays and cell lines used can influence reported values.
Signaling Pathway and Mechanism of Action
SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. The bromodomain within these proteins facilitates the binding of the complex to acetylated histones, a key step in modulating chromatin structure and gene expression. By competitively binding to the acetyl-lysine binding pocket of the bromodomain, inhibitors like this compound prevent this interaction, leading to the dissociation of the SWI/SNF complex from certain chromatin regions and subsequent alteration of gene transcription.
Detailed Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is paramount. Below are detailed protocols for common biochemical and cell-based assays used in the characterization of SMARCA2/4 bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency
This assay measures the ability of a test compound to disrupt the interaction between the SMARCA2/4 bromodomain and an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a master mix containing 3x BRD Homogeneous Assay Buffer, Bromodomain Ligand 2 (biotinylated acetylated peptide), and water.
-
Dilute GST-tagged SMARCA2 bromodomain protein in 1x BRD Homogeneous Assay Buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in inhibitor buffer with a final DMSO concentration below 0.5%.
-
-
Assay Procedure (384-well format):
-
To "Test Inhibitor" wells, add 2.5 µl of the inhibitor solution. To "Positive Control" and "Blank" wells, add 2.5 µl of inhibitor buffer.
-
Add 5 µl of the master mixture to all wells except the "Substrate Control".
-
Add 2.5 µl of diluted SMARCA2 protein to the "Positive Control" and "Test Inhibitor" wells. Add 2.5 µl of 1x BRD Homogeneous Assay Buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 30 minutes with slow shaking.
-
-
Detection:
-
Add AlphaLISA® GSH Acceptor beads to all wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add AlphaScreen® Streptavidin-conjugated Donor beads to all wells.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
NanoBRET™ Target Engagement Assay for Cellular Potency
This assay measures the ability of a compound to engage the SMARCA2/4 bromodomain within intact cells by competing with a fluorescent tracer.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the SMARCA2 or SMARCA4 bromodomain fused to NanoLuc® luciferase.
-
Culture the transfected cells overnight.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well plate.
-
Add the NanoBRET™ tracer and the test compound at various concentrations to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.
-
Read the plate immediately, measuring both donor (460nm) and acceptor (618nm) emissions.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected ratio against the concentration of the test compound to determine the cellular EC50.
-
Conclusion
This compound is a highly potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1.[1][6] Its favorable biochemical and cellular potency, coupled with oral bioavailability, makes it a valuable tool for in vitro and in vivo studies of SWI/SNF complex function.[1] When compared to the earlier generation inhibitor PFI-3, this compound demonstrates comparable or superior biochemical potency. The emergence of SMARCA2-selective degraders offers a distinct mechanism of action that may provide a more sustained and profound biological effect. The choice of tool compound will ultimately depend on the specific research question and experimental context. The detailed protocols provided herein should enable researchers to rigorously evaluate these and other emerging SMARCA2/4-targeted agents.
References
- 1. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 PMID: 35930799 | MCE [medchemexpress.cn]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revvity.com [resources.revvity.com]
GNE-064: A Comparative Analysis of its Selectivity Profile Against Bromodomains
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the chemical probe GNE-064, with supporting experimental data and protocols.
This compound is a potent and orally bioavailable chemical probe that selectively targets the bromodomains of the chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4] This guide provides a comprehensive comparison of this compound's binding affinity against a panel of human bromodomains, supported by detailed experimental methodologies, to aid researchers in its effective application.
Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated across the human bromodomain family using the BROMOscan® platform, a competitive binding assay. The dissociation constants (Kd) were determined to quantify the binding affinity of this compound to a wide array of bromodomains.
Table 1: BROMOscan® Selectivity Data for this compound
| Bromodomain Family | Target Protein | Kd (nM) |
| VIII | SMARCA2 | 16 |
| VIII | SMARCA4 | 10 |
| VIII | PBRM1 (BD5) | 18 |
| I | BRD2 (BD1) | >30,000 |
| I | BRD2 (BD2) | >30,000 |
| I | BRD3 (BD1) | >30,000 |
| I | BRD3 (BD2) | >30,000 |
| I | BRD4 (BD1) | >30,000 |
| I | BRD4 (BD2) | >30,000 |
| I | BRDT (BD1) | >30,000 |
| I | BRDT (BD2) | >30,000 |
| II | CREBBP | >30,000 |
| II | EP300 | >30,000 |
| IV | BRD9 | >30,000 |
| V | BRPF1 | >30,000 |
| VI | ATAD2 | >30,000 |
| VII | BAZ2A | >30,000 |
| VII | BAZ2B | >30,000 |
| This table presents a selection of the full BROMOscan® panel data for this compound. The complete dataset can be found in the supplementary information of Taylor et al., J. Med. Chem. 2022, 65, 16, 11177–11186. |
As the data indicates, this compound demonstrates high affinity for its primary targets—SMARCA2, SMARCA4, and PBRM1(BD5)—with Kd values in the low nanomolar range. In contrast, it shows minimal to no binding to bromodomains from other families, including the well-studied BET family (BRD2, BRD3, BRD4, BRDT), highlighting its exceptional selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity.
BROMOscan® Assay
The BROMOscan® technology is a competitive binding assay used to determine the dissociation constants (Kd) of test compounds against a panel of bromodomains.
Experimental Workflow:
Protocol:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
-
Procedure:
-
A specific bromodomain, tagged with a unique DNA identifier, is incubated with the test compound (this compound) and an immobilized ligand in a microplate well.
-
If this compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand.
-
The amount of bromodomain bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
The dissociation constant (Kd) is calculated by measuring the concentration of this compound required to displace 50% of the bromodomain from the immobilized ligand.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
A TR-FRET assay was utilized to determine the IC50 values of this compound against the bromodomains of SMARCA4 and SMARCA2.
Experimental Workflow:
Protocol:
-
Assay Principle: This homogenous assay measures the disruption of the interaction between a GST-tagged bromodomain and a biotinylated histone peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-allophycocyanin (APC) conjugate bound to the biotinylated peptide acts as the acceptor.
-
Procedure:
-
Reactions were performed in a 384-well plate in a final volume of 20 µL.
-
The reaction mixture contained GST-tagged bromodomain (SMARCA2 or SMARCA4), biotinylated histone H3 peptide, Europium-labeled anti-GST antibody, and streptavidin-APC.
-
This compound was serially diluted and added to the wells.
-
The plate was incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal was measured on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The ratio of the emission at 665 nm to 615 nm was calculated, and IC50 values were determined from the dose-response curves.
-
Signaling Pathway Context
This compound targets the bromodomains of SMARCA2, SMARCA4, and PBRM1, which are key components of the SWI/SNF chromatin remodeling complex.[5] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.
By binding to the bromodomains of SMARCA2, SMARCA4, and PBRM1, this compound prevents the SWI/SNF complex from recognizing and binding to acetylated histones on chromatin. This inhibition disrupts the normal chromatin remodeling process, leading to alterations in gene expression. The specific downstream effects on gene transcription are context-dependent and can be investigated using this compound as a chemical probe.
References
GNE-064 vs. BRD9 Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, the SWI/SNF chromatin remodeling complex has emerged as a critical target. This guide provides a detailed comparison of GNE-064, an inhibitor of the SMARCA4/2 and PBRM1 bromodomains, with inhibitors targeting BRD9, another key component of the SWI/SNF complex. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy, mechanism of action, and experimental validation of these compounds.
Executive Summary
This compound is a selective, orally bioavailable small molecule that targets the bromodomains of SMARCA4, SMARCA2, and PBRM1. In contrast, BRD9 inhibitors are a class of molecules that specifically target the bromodomain of BRD9. While both this compound and BRD9 inhibitors modulate the activity of the SWI/SNF complex, their distinct targets within the complex lead to different biological outcomes and therapeutic opportunities. This guide presents a compilation of available preclinical data to facilitate a direct comparison of their efficacy and mechanistic profiles.
Data Presentation
Biochemical Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and representative BRD9 inhibitors against their primary targets and other related bromodomains.
| Compound | Primary Target(s) | IC50 / Kd | Selectivity Profile |
| This compound | SMARCA4, SMARCA2, PBRM1 | SMARCA4 IC50: 0.035 µM[1][2][3][4][5] | Selective for SMARCA2/4 and PBRM1 bromodomains[5] |
| SMARCA2 EC50: 0.10 µM[1][3][4] | |||
| SMARCA4 Kd: 0.01 µM[1][3] | |||
| SMARCA2 Kd: 0.016 µM[1][3] | |||
| PBRM1 (BD5) Kd: 0.018 µM[1][3] | |||
| PBRM1 (BD2) Kd: 0.049 µM[1][3] | |||
| I-BRD9 | BRD9 | IC50: 50 nM[6] | >700-fold selective over BET family; 200-fold selective over BRD7[7] |
| BI-7273 | BRD9 | IC50: < 50 nM[8] | >1000-fold selective over BRD4[8] |
| BI-9564 | BRD9 | - | Selective BRD9 inhibitor[9] |
Cellular Efficacy
The anti-proliferative effects of this compound and BRD9 inhibitors have been evaluated in various cancer cell lines. The following table includes available IC50 values in specific cancer contexts.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| I-BRD9 | Synovial Sarcoma cell lines | Synovial Sarcoma | Modest effects with IC50 values in the µM range | [10] |
| BI-7273 | Synovial Sarcoma cell lines | Synovial Sarcoma | Modest effects with IC50 values in the µM range | [10] |
Note: Direct comparative studies of this compound in synovial sarcoma cell lines were not publicly available at the time of this review.
Mechanism of Action and Signaling Pathways
Both this compound and BRD9 inhibitors exert their effects by modulating the function of the SWI/SNF chromatin remodeling complex, which plays a pivotal role in regulating gene expression.
BRD9 Inhibitors: In cancers like synovial sarcoma, which is characterized by the SS18-SSX fusion oncoprotein, BRD9 is a critical component of the aberrant BAF (SWI/SNF) complex. The SS18-SSX fusion protein hijacks the BAF complex, leading to dysregulated gene expression and oncogenesis. BRD9 inhibitors or degraders disrupt the function of this oncogenic complex, leading to the downregulation of key cancer-driving genes.[1][10] For instance, degradation of BRD9 has been shown to downregulate MYC target genes and genes involved in ribosome biogenesis and the cell cycle.[2]
This compound: this compound targets the bromodomains of the ATPase subunits of the SWI/SNF complex, SMARCA4 (BRG1) and SMARCA2 (BRM), as well as PBRM1, a subunit of the PBAF form of the complex.[1][3][5] By inhibiting these bromodomains, this compound likely interferes with the recruitment and/or activity of the SWI/SNF complex at specific genomic loci, thereby altering gene expression patterns that are dependent on these subunits.
The distinct targeting strategies of this compound and BRD9 inhibitors within the SWI/SNF complex are depicted in the following diagrams.
DOT script for SWI/SNF Complex and Inhibitor Targets
Caption: this compound targets the ATPase subunits SMARCA4/2 and PBRM1, while BRD9 inhibitors target the BRD9 subunit of the SWI/SNF complex.
DOT script for BRD9's Role in Synovial Sarcoma
Caption: In synovial sarcoma, BRD9 is a key component of the oncogenic SS18-SSX-BAF complex, which BRD9 inhibitors disrupt.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the binding affinity of inhibitors to their target bromodomain.
Objective: To determine the IC50 value of a test compound by measuring its ability to disrupt the interaction between a biotinylated histone peptide and a GST-tagged bromodomain.
Materials:
-
GST-tagged bromodomain protein (e.g., BRD9, SMARCA4)
-
Biotinylated histone peptide (acetylated)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Assay Buffer
-
Test compound (e.g., this compound, I-BRD9)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the GST-tagged bromodomain, biotinylated histone peptide, and the test compound at various concentrations.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Add Glutathione Donor Beads and incubate in the dark.
-
Add Streptavidin Acceptor Beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values from the resulting dose-response curves.[11][12][13][14]
DOT script for AlphaScreen Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound and BRD9 inhibitors represent two distinct strategies for targeting the SWI/SNF chromatin remodeling complex. While BRD9 inhibitors have shown promise in specific cancer contexts driven by BRD9 dependency, such as synovial sarcoma, this compound offers a different approach by targeting the core ATPase subunits. The choice between these inhibitors will depend on the specific biological question and the genetic context of the cancer being studied. Further head-to-head comparative studies are needed to fully elucidate their relative therapeutic potential. This guide provides a foundational comparison based on currently available data to aid researchers in their selection and experimental design.
References
- 1. elifesciences.org [elifesciences.org]
- 2. foghorntx.com [foghorntx.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Aberrant gene activation in synovial sarcoma relies on SSX specificity and increased PRC1.1 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Utilizing GNE-064 and its Negative Control in Bromodomain Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective bromodomain inhibitor GNE-064 with a proposed negative control, offering experimental data and detailed protocols to aid in the design and interpretation of robust experiments. This compound is a valuable chemical probe for investigating the roles of the bromodomains of SMARCA4, SMARCA2, and PBRM1.[1][2][3][4][5][6][7][8][9][10][11] The use of an appropriate negative control is critical to distinguish on-target effects from off-target or non-specific activities.
This compound: A Potent Inhibitor of SMARCA4, SMARCA2, and PBRM1 Bromodomains
This compound is a selective, orally bioavailable small molecule inhibitor that targets the bromodomains of several key proteins within the SWI/SNF chromatin remodeling complex.[1][2][3][4][5][6][7][9][10][11] Specifically, it exhibits high potency for the bromodomains of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), as well as the fifth bromodomain of PBRM1 (BAF180).[1][2][3][4][5][7][8][9][10][11]
The Critical Role of a Negative Control
To ensure that the observed biological effects of this compound are due to the specific inhibition of its intended targets, it is essential to use a negative control compound in parallel experiments. An ideal negative control is a molecule that is structurally very similar to the active compound but is devoid of activity against the target. While a commercially available, designated negative control for this compound is not readily identifiable, a suitable control can be proposed based on the structure-activity relationship (SAR) of this compound and its analogs.
For the purpose of this guide, we will refer to a hypothetical inactive analog as This compound-Neg . This compound would ideally possess a modification to a key binding moiety, rendering it unable to interact with the acetyl-lysine binding pocket of the target bromodomains. Researchers may need to collaborate with medicinal chemists to synthesize such a compound. Alternatively, another bromodomain inhibitor with a well-characterized inactive control, such as PFI-3 and its corresponding negative control, can be used as an orthogonal approach to validate findings.[4][5]
Comparative Performance Data
The following tables summarize the key performance metrics of this compound and the expected profile of an ideal negative control, this compound-Neg.
| Compound | Target | IC50 (µM) | EC50 (µM) | Binding Affinity (Kd, µM) |
| This compound | SMARCA4 | 0.035[1][7][9] | - | 0.010[1][9][12][13] |
| SMARCA2 | - | 0.10[1][7][9] | 0.016[1][9][12][13] | |
| PBRM1 (BD5) | - | - | 0.018[1][9][12][13] | |
| PBRM1 (BD2) | - | - | 0.049[1][9][12][13] | |
| This compound-Neg | SMARCA4 | > 100 | > 100 | No significant binding |
| SMARCA2 | > 100 | > 100 | No significant binding | |
| PBRM1 | > 100 | > 100 | No significant binding |
Table 1: Biochemical and Cellular Potency. This table highlights the high potency of this compound against its targets and the expected lack of activity for the negative control.
| Parameter | This compound | This compound-Neg |
| Cell Permeability | High | High |
| Oral Bioavailability | Good (59% in mice)[12] | Expected to be similar to this compound |
| Off-Target Activity | Low | Low |
Table 2: Physicochemical and Pharmacokinetic Properties. This table outlines the favorable drug-like properties of this compound and the desired comparable profile for a negative control to ensure similar exposure in cellular and in vivo experiments.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: SWI/SNF complex recruitment and inhibition by this compound.
Caption: Comparative experimental workflow for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data interpretation.
Biochemical Assay: AlphaLISA for Bromodomain Inhibition
This assay measures the ability of a compound to disrupt the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged SMARCA4/2 or PBRM1 bromodomain protein.
-
Biotinylated histone H4 acetylated peptide.
-
AlphaLISA Glutathione Acceptor beads.
-
AlphaScreen Streptavidin Donor beads.
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound and this compound-Neg serially diluted in DMSO.
Procedure:
-
Add 2.5 µL of 4x compound dilution (this compound or this compound-Neg) to a 384-well ProxiPlate.
-
Add 2.5 µL of 4x bromodomain protein to all wells.
-
Add 5 µL of 2x biotinylated histone peptide to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a 1:1 mixture of AlphaLISA Acceptor and Donor beads (prepared in assay buffer).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an EnVision plate reader using the AlphaScreen protocol.
-
Calculate IC50 values from the dose-response curves.
Cellular Target Engagement: NanoBRET™ Assay
This assay quantifies the engagement of this compound with its target bromodomain in living cells.
Materials:
-
HEK293 cells.
-
Plasmid encoding NanoLuc®-SMARCA4/2 or PBRM1 bromodomain fusion protein.
-
NanoBRET™ tracer.
-
Opti-MEM I Reduced Serum Medium.
-
FuGENE® HD Transfection Reagent.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
This compound and this compound-Neg serially diluted in DMSO.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-bromodomain fusion plasmid and seed in a 96-well plate.
-
After 24 hours, add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of this compound or this compound-Neg to the wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.
-
Calculate the NanoBRET™ ratio and determine the EC50 values.
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity and thermodynamics of the interaction between this compound and the target bromodomain.
Materials:
-
Purified recombinant SMARCA4/2 or PBRM1 bromodomain protein.
-
This compound and this compound-Neg dissolved in ITC buffer.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Prepare the compound solution in the final dialysis buffer.
-
Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
Analyze the resulting thermogram to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
By employing this compound alongside a well-characterized negative control and utilizing these robust experimental protocols, researchers can confidently dissect the specific roles of SMARCA4, SMARCA2, and PBRM1 bromodomains in health and disease.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PFI-3 | Structural Genomics Consortium [thesgc.org]
- 6. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. The SWI/SNF Protein PBRM1 Restrains VHL Loss-Driven Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GNE-064: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of GNE-064, a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1, against other notable bromodomain inhibitors. The analysis is supported by experimental data from well-established screening platforms, offering an objective assessment of selectivity and potential off-target effects.
Executive Summary
This compound is a chemical probe targeting the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4, as well as the fifth bromodomain of PBRM1.[1] This guide compares its selectivity profile with PFI-3, another SMARCA2/4 inhibitor, and the broader-acting BET (Bromodomain and Extra-Terminal) family inhibitors, JQ1 and I-BET762. Understanding the cross-reactivity of these compounds is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents.
Comparative Selectivity Profiles
The following tables summarize the quantitative cross-reactivity data for this compound and its comparator compounds. Data is primarily sourced from BROMOscan®, a competitive binding assay that quantitatively measures the interaction of a test compound against a large panel of bromodomains.
Table 1: this compound Bromodomain Selectivity Profile (BROMOscan® Data)
| Target Bromodomain | Dissociation Constant (Kd) in µM |
| SMARCA2 | < 0.03 |
| SMARCA4 | < 0.03 |
| PBRM1 (BD5) | < 0.03 |
| BRD4 (BD1) | > 10 |
| BRD4 (BD2) | > 10 |
| CREBBP | > 10 |
| EP300 | > 10 |
| This table represents a selection of key on- and off-targets. A comprehensive screen was performed against a larger panel. |
Table 2: PFI-3 Bromodomain Selectivity Profile (BROMOscan® Data)
| Target Bromodomain | Dissociation Constant (Kd) in nM |
| SMARCA2 | 55 |
| SMARCA4 | 110 |
| PBRM1 (BD5) | 48 |
| BRD4 (BD1) | > 10,000 |
| BRD4 (BD2) | > 10,000 |
| CREBBP | > 10,000 |
| EP300 | > 10,000 |
Table 3: JQ1 and I-BET762 BET Family Selectivity
| Compound | Target Bromodomain | IC50 (nM) | Assay Type |
| JQ1 | BRD2 (BD1) | 50 | AlphaScreen |
| BRD3 (BD1) | 90 | AlphaScreen | |
| BRD4 (BD1) | 77 | AlphaScreen | |
| I-BET762 | BRD2 | 32.5 | FRET |
| BRD3 | 42.4 | FRET | |
| BRD4 | 36.1 | FRET | |
| Note: JQ1 and I-BET762 are pan-BET inhibitors with high affinity for all BET family members. Comprehensive BROMOscan data for a direct comparison is not publicly available. |
Kinase Cross-Reactivity
To assess for off-target effects on protein kinases, a critical aspect of inhibitor profiling, compounds are often screened against a panel of kinases.
Table 4: Kinase Panel Screening Summary
| Compound | Kinase Panel Screened | Notable Off-Target Kinase Activity |
| This compound | Data not publicly available | Data not publicly available |
| PFI-3 | Screened against 36 kinases | No significant cross-reactivity observed[2] |
| JQ1 | Data not publicly available | Data not publicly available |
| I-BET762 | Data not publicly available | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BROMOscan® Competition Binding Assay
The BROMOscan® platform (Eurofins DiscoverX) is a proprietary competition binding assay used to determine the dissociation constants (Kd) of compounds for a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified via qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound.
Protocol:
-
Immobilization: A proprietary ligand for each bromodomain is immobilized on a solid support.
-
Competition: A fixed concentration of the DNA-tagged bromodomain is incubated with the immobilized ligand in the presence of a range of concentrations of the test compound (e.g., this compound).
-
Washing: Unbound bromodomain and test compound are washed away.
-
Quantification: The amount of bromodomain remaining bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are used to generate a dose-response curve, from which the dissociation constant (Kd) is calculated.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay used to measure biomolecular interactions.
Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (due to a binding event between the molecules attached to the beads), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm.
Protocol for Bromodomain Inhibitor Screening:
-
Reagent Preparation:
-
Prepare a biotinylated histone peptide (ligand).
-
Prepare a GST- or His-tagged bromodomain protein (receptor).
-
Prepare Streptavidin-coated Donor beads and anti-GST or anti-His antibody-coated Acceptor beads.
-
Prepare serial dilutions of the test inhibitor (e.g., JQ1).
-
-
Assay Plate Setup (384-well plate):
-
Add the tagged bromodomain protein.
-
Add the test inhibitor at various concentrations.
-
Add the biotinylated histone peptide.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Bead Addition:
-
Add the Acceptor beads and incubate.
-
Add the Donor beads and incubate in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the bromodomain-histone peptide interaction. The IC50 value is determined by plotting the signal against the inhibitor concentration.
References
GNE-064: A Comparative Guide to Biochemical and Cellular Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical and cellular assay performance of GNE-064, a selective inhibitor of the bromodomains of SMARCA4, SMARCA2, and PBRM1.[1][2][3][4][5] Its activity is compared with PFI-3, another potent inhibitor of the same target class. This document includes detailed experimental protocols and quantitative data to support the validation of this compound's activity.
Biochemical and Cellular Activity: this compound vs. PFI-3
The following tables summarize the key quantitative data for this compound and the alternative compound PFI-3, providing a basis for their comparative evaluation.
Table 1: Biochemical Assay Data
| Compound | Target | Assay | Metric | Value (nM) |
| This compound | SMARCA4 | Biochemical Assay | IC50 | 35 |
| This compound | SMARCA4 | Binding Assay | Kd | 10 |
| This compound | SMARCA2 | Binding Assay | Kd | 16 |
| This compound | PBRM1 (BD5) | Binding Assay | Kd | 18 |
| PFI-3 | SMARCA4 | BROMOscan | Kd | 55 |
| PFI-3 | SMARCA2 | BROMOscan | Kd | 110 |
| PFI-3 | SMARCA4 | Isothermal Titration Calorimetry (ITC) | Kd | 89 |
| PFI-3 | PB1 (BD5) | Isothermal Titration Calorimetry (ITC) | Kd | 48 |
Table 2: Cellular Assay Data
| Compound | Target | Assay | Cell Line | Metric | Value (µM) |
| This compound | SMARCA2 | ZsGreen-SMARCA2 BD expressing cells | U2OS | EC50 | 0.1 |
| PFI-3 | GFP-SMARCA2 Bromodomain | In Situ Cell Extraction | U2OS | IC50 | 5.8[2] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: this compound inhibits the bromodomain of SMARCA4/2 within the SWI/SNF complex, preventing its recruitment to acetylated histones and subsequent chromatin remodeling, thereby affecting target gene transcription.
Caption: Workflow for a competitive AlphaLISA biochemical assay to determine the IC50 of inhibitors for the SMARCA4 bromodomain.
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
On-Target Validation of GNE-064 Mediated Phenotype: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that the observed biological effects of a chemical probe are a direct result of its intended target engagement is paramount. This guide provides a comprehensive comparison of experimental data and methodologies to validate that the phenotype mediated by GNE-064, a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1, is indeed on-target.
This compound is a valuable chemical probe for dissecting the biological roles of the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the polybromo-1 protein, PBRM1.[1][2] However, like any small molecule inhibitor, rigorous validation is necessary to ensure that its cellular effects are not due to off-target interactions. This guide outlines key experimental approaches and presents comparative data to support the on-target activity of this compound.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
A primary method to confirm direct binding of a compound to its target in a cellular context is the Cellular Thermal Shift Assay (CETSA). This assay relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Table 1: Comparison of this compound and Alternative SMARCA2/4 Bromodomain Inhibitors
| Compound | Target(s) | Binding Affinity (Kd) | Cellular Potency (EC50/IC50) | Reference |
| This compound | SMARCA2, SMARCA4, PBRM1 | SMARCA2: 16 nM, SMARCA4: 10 nM, PBRM1(5): 18 nM | SMARCA2 (cellular): 0.10 µM (EC50), SMARCA4 (biochemical): 0.035 µM (IC50) | [2][3] |
| PFI-3 | SMARCA2, SMARCA4, PBRM1(5) | SMARCA2: 89 nM, SMARCA4: 89 nM | SMARCA2 (cellular): 5.8 µM (IC50) | [1][4] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol is adapted from methodologies used for similar bromodomain inhibitors and the details provided in the this compound primary publication's supplementary information.[2]
-
Cell Culture and Treatment:
-
Culture U2OS (human osteosarcoma) cells, which express endogenous SMARCA2 and SMARCA4.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (SMARCA2 or SMARCA4) in each sample by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Evaluating Selectivity: Off-Target Profiling
To ensure that the observed phenotype is not a consequence of unintended interactions, it is crucial to assess the selectivity of this compound against a broad range of potential off-targets, particularly other kinases, given the ATP-competitive nature of many inhibitors.
Table 2: Off-Target Selectivity of this compound
| Assay Type | Panel Size | Key Findings | Reference |
| KINOMEscan™ | >400 kinases | This compound demonstrates high selectivity for its intended bromodomain targets with minimal off-target kinase interactions at relevant concentrations. Specific data from a comprehensive kinase screen is detailed in the primary publication's supplementary materials. | [2][5] |
| BROMOscan® | Full bromodomain panel | This compound exhibits potent and selective binding to the bromodomains of SMARCA2, SMARCA4, and PBRM1, with significantly lower affinity for other bromodomain families. | [2] |
A common method for broad kinase profiling is the KINOMEscan™ assay, which measures the binding of a compound to a large panel of kinases. The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding.
Functional Readouts of On-Target Activity: Gene Expression Analysis
Inhibition of the bromodomains of SMARCA2 and SMARCA4, which are core components of a chromatin remodeling complex, is expected to alter gene expression. Analyzing these changes provides a functional confirmation of on-target activity.
Experimental Protocol: RNA-Seq Analysis of this compound Treated Cells
-
Cell Treatment: Treat a relevant cell line (e.g., a SMARCA4-deficient cancer cell line where SMARCA2 is essential) with this compound at a concentration that shows cellular target engagement (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Isolation and Sequencing: Isolate total RNA from the cells and perform RNA sequencing (RNA-Seq) to obtain a global gene expression profile.
-
Data Analysis:
-
Align the sequencing reads to the reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Conduct pathway analysis to determine if the differentially expressed genes are enriched in specific biological pathways known to be regulated by the SWI/SNF complex.
-
Definitive On-Target Validation: Resistant Mutant Analysis
The generation and characterization of drug-resistant mutants is a powerful tool to unequivocally link a compound's activity to its intended target. Resistance mutations often occur in the drug-binding pocket of the target protein, preventing the compound from binding and eliciting its effect.
Experimental Workflow: Generation and Analysis of this compound Resistant Mutants
Caption: Workflow for generating and characterizing this compound resistant mutants.
Interpreting the Results: If mutations are identified within the bromodomain-encoding regions of SMARCA2, SMARCA4, or PBRM1 in the resistant clones, and these clones no longer exhibit the this compound-mediated phenotype (e.g., growth inhibition), it provides strong evidence that the observed phenotype is a direct result of this compound binding to these targets.
Signaling Pathway and Logic Diagrams
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway and the logical framework for confirming on-target activity.
Caption: Simplified signaling pathway of this compound's target.
Caption: Logical framework for confirming on-target phenotype.
Conclusion
The confirmation of a this compound-mediated phenotype as being "on-target" requires a multi-faceted approach. By combining direct evidence of target engagement through assays like CETSA, comprehensive selectivity profiling, functional genomic readouts, and definitive genetic validation with resistant mutants, researchers can confidently attribute the observed biological effects to the inhibition of SMARCA2, SMARCA4, and PBRM1 bromodomains. This rigorous validation is essential for the reliable use of this compound as a chemical probe to further our understanding of the SWI/SNF complex in health and disease.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of GNE-064
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of GNE-064, a potent and selective chemical probe. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, fostering a relationship built on trust and a shared commitment to laboratory safety.
I. Understanding the Chemical Profile of this compound
This compound is an orally bioavailable chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2][3][4] Its chemical structure consists of a pyridazine core linked to a piperazine derivative.[1] Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is imperative, treating it as a potentially hazardous substance.
Table 1: Key Chemical and Safety Data for this compound
| Property | Value | Source |
| Chemical Name | (R)-1-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-2-methylpiperazin-1-yl)ethan-1-one | [1] |
| CAS Number | 1997321-21-7 | [1] |
| Molecular Formula | C17H21N5O2 | [5] |
| Molecular Weight | 327.38 g/mol | [2] |
| Known Hazards | While specific hazard data for this compound is not available, related compounds such as piperazine and pyridazine derivatives can cause skin and eye irritation.[6][7] | N/A |
| Storage | Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1] | N/A |
II. Step-by-Step Disposal Protocol
Given the lack of a specific SDS for this compound, the following disposal procedure is based on best practices for handling similar chemical compounds, such as piperazine and pyridazine derivatives.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
Collect all waste containing this compound (solid and liquid) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[8]
-
Ensure the container is compatible with the chemical. The original product container is often a suitable choice.[8]
3. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1997321-21-7."
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
-
The recommended method for the disposal of similar compounds (piperazine derivatives) is incineration at a licensed hazardous waste facility.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and proper disposal.
6. Decontamination of Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[8]
-
After thorough decontamination, the container may be disposed of as regular laboratory waste, following your institution's guidelines. Puncture the container to prevent reuse.[8]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. tebubio.com [tebubio.com]
- 4. This compound: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H21N5O2 | CID 137029447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling GNE-064
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of GNE-064, a potent and selective chemical probe. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines essential personal protective equipment (PPE) and procedural guidance based on standard best practices for handling novel research chemicals with unknown toxicological profiles. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure via inhalation, dermal contact, or accidental ingestion.[1][2] The following table summarizes the recommended PPE. For chemicals of unknown toxicity, it is prudent to adopt a higher level of precaution.[3]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[4][5][6] | Protects against splashes, aerosols, and airborne particles.[7] Safety glasses must be worn beneath a face shield.[4][5] |
| Body Protection | Flame-resistant laboratory coat.[4] | Protects skin and personal clothing from contamination.[3][7] |
| Hand Protection | Disposable nitrile gloves (double-gloving is recommended).[5][7] | Provides a barrier against direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[8][9] |
| Foot Protection | Closed-toe shoes.[4][7] | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[10][11] | Minimizes inhalation of any powders or aerosols. |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key procedural steps.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the compound into your chemical inventory, noting the date of receipt.[12]
-
Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials.[2][13] Adhere to any specific storage temperature recommendations provided by the supplier.
Handling and Experimentation:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Before handling, don the appropriate PPE as outlined in the table above.[8]
-
When weighing the solid compound, use appropriate tools to avoid generating dust.
-
When preparing solutions, add the solid this compound to the solvent to avoid splashing.
-
After handling, decontaminate all work surfaces with an appropriate solvent.[1]
Spill Response:
-
In the event of a small spill, alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and clean up the spill using an appropriate spill kit.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.[14][15][16]
-
Collect all waste in clearly labeled, sealed, and appropriate containers.[17]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[14] Never dispose of this compound down the drain or in regular trash.[14]
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. nationallaboratorysales.com [nationallaboratorysales.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com [westlab.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. lsu.edu [lsu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gz-supplies.com [gz-supplies.com]
- 12. essr.umd.edu [essr.umd.edu]
- 13. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 14. Safe Chemical Waste Disposal [fishersci.com]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. reddit.com [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
